CQ627
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C36H27F4N7O4 |
|---|---|
分子量 |
697.6 g/mol |
IUPAC 名称 |
(E)-1-(4-fluorophenyl)-4-[4-[4-[8-(6-methoxy-3-pyridinyl)-4-oxo-5H-triazolo[4,5-c]quinolin-1-yl]-2-(trifluoromethyl)phenyl]piperazin-1-yl]but-2-ene-1,4-dione |
InChI |
InChI=1S/C36H27F4N7O4/c1-51-31-12-5-23(20-41-31)22-4-9-28-26(18-22)34-33(35(50)42-28)43-44-47(34)25-8-10-29(27(19-25)36(38,39)40)45-14-16-46(17-15-45)32(49)13-11-30(48)21-2-6-24(37)7-3-21/h2-13,18-20H,14-17H2,1H3,(H,42,50)/b13-11+ |
InChI 键 |
BODASLVEZBWITD-ACCUITESSA-N |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: CQ627, a Novel RIOK2 Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Right Open Reading Frame Kinase 2 (RIOK2) has emerged as a compelling therapeutic target in oncology due to its critical roles in ribosome biogenesis and cell cycle progression. Overexpression of RIOK2 is implicated in several cancers, correlating with poor prognosis. This document provides a comprehensive technical overview of CQ627, a first-in-class molecular glue degrader that selectively targets RIOK2 for proteasomal degradation. This compound leverages the ubiquitin-proteasome system to induce the degradation of RIOK2 by forming a ternary complex with the E3 ubiquitin ligase RNF126. This guide details the mechanism of action of this compound, presents key quantitative data on its efficacy, and provides detailed protocols for the essential experiments used to characterize this novel degrader.
Introduction: RIOK2 as a Therapeutic Target
RIOK2 is an atypical serine/threonine kinase that plays a crucial role in the cytoplasmic maturation of the 40S ribosomal subunit.[1][2] Dysregulation of ribosome biogenesis is a hallmark of cancer, as rapidly proliferating tumor cells require an elevated rate of protein synthesis. RIOK2 has been identified as a key driver in various malignancies, including leukemia, non-small-cell lung cancer, and glioblastoma.[1][3][4] Its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for therapeutic intervention.[3]
Molecular glue degraders are small molecules that induce a specific protein-protein interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1] This approach offers a powerful strategy to eliminate target proteins, including those that have been traditionally difficult to drug with conventional inhibitors.
This compound was developed from the structure of a known RIOK2 inhibitor, CQ211.[1] By modifying the inhibitor scaffold, this compound gained the ability to recruit the E3 ligase RNF126, thereby acting as a molecular glue to induce the degradation of RIOK2.[1][2]
Mechanism of Action of this compound
This compound functions as a molecular glue, inducing the proximity of RIOK2 and the E3 ubiquitin ligase RNF126. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to RIOK2. Poly-ubiquitinated RIOK2 is then recognized and degraded by the 26S proteasome. This targeted protein degradation leads to the depletion of cellular RIOK2 levels, resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.[1][2]
Caption: Mechanism of action of this compound as a RIOK2 molecular glue degrader.
Quantitative Data Summary
The efficacy of this compound has been characterized by several key quantitative metrics, which are summarized in the tables below for easy comparison.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Parameter | Cell Line | Value | Reference |
| DC50 | MOLT-4 | 410 nM | [1][2] |
| Dmax | MOLT-4 | 83.4% | [2] |
| IC50 | OCI-LY3 | 0.12 µM | [2] |
| MOLT-4 | 0.13 µM | [2] | |
| HL-60 | 0.34 µM | [2] |
-
DC50 : The concentration of the degrader required to induce 50% of the maximal degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
-
IC50 : The concentration of the drug that inhibits 50% of cell growth.
Table 2: Cellular and In Vivo Activity
| Parameter | Cell Line/Model | Condition | Result | Reference |
| Max Degradation | MOLT-4 | 1 µM, 24h | 94.8% | [2] |
| RIOK2 Half-life | MOLT-4 | Control | 12.5 h | [2] |
| With this compound | 9.6 h | [2] | ||
| G2/M Phase Arrest | MOLT-4 | 900 nM | 39.60% | [2] |
| Apoptosis Rate | MOLT-4 | 900 nM | 57.11% | [2] |
| In Vivo Efficacy | MOLT-4 Xenograft | 10 mg/kg, i.p. | 18.6% TGI | [2] |
-
TGI : Tumor Growth Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Western Blotting for RIOK2 Degradation
This protocol is used to quantify the amount of RIOK2 protein in cells following treatment with this compound.
Caption: Experimental workflow for Western blotting.
Materials:
-
MOLT-4 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-RIOK2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed MOLT-4 cells and treat with varying concentrations of this compound for the desired time points (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-RIOK2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Flow Cytometry for Cell Cycle and Apoptosis Analysis
These protocols are used to determine the effect of this compound on cell cycle distribution and apoptosis induction.
Caption: Experimental workflows for cell cycle and apoptosis analysis.
4.2.1. Cell Cycle Analysis
Materials:
-
MOLT-4 cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment and Harvesting: Treat MOLT-4 cells with this compound for the desired duration. Harvest approximately 1x106 cells by centrifugation and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
4.2.2. Apoptosis Assay
Materials:
-
MOLT-4 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Cell Treatment and Harvesting: Treat MOLT-4 cells with this compound. Harvest 1-5x105 cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 1X Binding Buffer and analyze the cells immediately on a flow cytometer.
-
Data Analysis: Create a dot plot of Annexin V-FITC versus PI fluorescence.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
Materials:
-
MOLT-4 cells
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional)
-
This compound formulation for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject MOLT-4 cells (typically 5-10 x 106 cells, potentially mixed with Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection according to a predetermined schedule.
-
Monitoring: Monitor tumor volume using caliper measurements and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm RIOK2 degradation).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Conclusion
This compound represents a promising new therapeutic agent that effectively induces the degradation of RIOK2, a key protein in cancer cell proliferation. Its mechanism as a molecular glue degrader provides a novel approach to targeting RIOK2. The data presented in this guide demonstrate the potent and selective activity of this compound in vitro and its anti-tumor efficacy in vivo. The detailed experimental protocols provided herein will be a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery, facilitating further investigation and development of RIOK2-targeting therapies.
References
- 1. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel RIOK2 molecular glue degrader divulged | BioWorld [bioworld.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RIOK2 in Cancer Cell Proliferation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
RIO Kinase 2 (RIOK2) is an atypical serine/threonine kinase that has emerged as a critical factor in cancer biology. Primarily known for its essential role in the final maturation steps of the 40S ribosomal subunit, RIOK2 is frequently overexpressed in a multitude of cancer types, where it sustains the high protein synthesis rates required for rapid cell division.[1][2] Elevated RIOK2 expression often correlates with poor clinical outcomes, including decreased overall survival and increased metastasis, positioning it as a significant prognostic biomarker and a compelling therapeutic target.[3][4] This technical guide provides an in-depth examination of RIOK2's molecular functions, its implication in oncogenic signaling pathways, and its role in driving cancer cell proliferation. We consolidate quantitative data on its expression and functional impact, detail key experimental protocols for its study, and visualize its complex signaling networks.
Core Function: RIOK2 in Ribosome Biogenesis
RIOK2 is a highly conserved kinase crucial for ribosome synthesis, a fundamental process for all cells and one that is particularly upregulated in cancer.[5] Its primary function is in the cytoplasm, where it catalyzes the final maturation steps of the pre-40S ribosomal subunit.[1]
Specifically, RIOK2, an ATPase, facilitates the nuclear export of the pre-40S subunit through its interaction with the CRM1 chaperone protein.[1] In the cytoplasm, it orchestrates the cleavage of 18S-E pre-rRNA and the release of assembly factors (such as LTV1, PNO1, and TSR1), which is a prerequisite for the formation of a translationally competent 40S subunit.[3] Depletion or inhibition of RIOK2's catalytic activity prevents this final maturation step, leading to ribosomal stress and impaired protein synthesis.[1][5]
RIOK2 Expression and Prognostic Significance in Cancer
Pan-cancer analyses reveal that RIOK2 is highly expressed across a wide range of malignancies compared to normal tissues.[3][4][6] This overexpression is not merely a byproduct of tumorigenesis but an active contributor to the malignant phenotype. High RIOK2 expression is significantly correlated with tumor progression, metastasis, and poor patient survival, making it a valuable prognostic biomarker.[3][4]
| Cancer Type | RIOK2 Expression Status | Prognostic Significance (High RIOK2 Expression) | Reference |
| Glioblastoma (GBM) | Overexpressed | Associated with tumor growth and survival | [3][7][8] |
| Oral Squamous Cell Carcinoma (TSCC) | Overexpressed | Independent prognostic factor for poorer overall survival (HR: 3.53) | [1][2][9] |
| Non-Small Cell Lung Cancer (NSCLC) | Overexpressed | Associated with poor clinical outcomes and lymph node metastasis | [1][10][11] |
| Acute Myeloid Leukemia (AML) | Identified as a dependency target | Essential for AML cell survival | [4][5] |
| Prostate Cancer | Overexpressed | Correlated with increased risk of metastasis, especially in obese patients | [3][12] |
| Hepatocellular Carcinoma (HCC) | Overexpressed | Implicated in cancer progression | [3][4] |
| Bladder Urothelial Carcinoma (BLCA) | Overexpressed | Strongly associated with poor patient outcomes | [4] |
| Head and Neck Squamous Carcinoma (HNSC) | Overexpressed | Strongly associated with poor patient outcomes | [4] |
Oncogenic Signaling Pathways Involving RIOK2
RIOK2 does not function in isolation but is integrated into key oncogenic signaling networks that drive cell proliferation and survival.
The PI3K/AKT/mTOR Pathway
The RIOK2/IMP3/MYC Axis in Glioblastoma
Recent studies in glioblastoma have uncovered a novel pathway where RIOK2's catalytic activity is essential for tumorigenesis. RIOK2 forms a complex with the RNA-binding protein IMP3 and recruits mTORC2, which then phosphorylates IMP3.[7][16] This complex modulates the stability and translation of target mRNAs, including the proto-oncogene MYC.[7][15] The upregulation of MYC protein levels subsequently drives the transcriptional programs necessary for rapid tumor cell proliferation.[7][15]
Functional Impact of RIOK2 in Cancer Cells
The overexpression of RIOK2 has profound effects on cancer cell physiology, primarily by enhancing their proliferative capacity. This is achieved through several interconnected mechanisms.
| Cellular Process | Effect of RIOK2 Overexpression / Inhibition | Mechanism | Reference |
| Protein Synthesis | Overexpression: Increases global protein synthesis. Inhibition/Knockdown: Significantly decreases protein synthesis. | RIOK2 is required for 40S ribosomal subunit maturation, a rate-limiting step for translation. | [1][2][5][12][17] |
| Cell Growth & Proliferation | Overexpression: Enhances cell growth and colony formation. Inhibition/Knockdown: Decreases cell viability and proliferation. | Sustained protein synthesis provides the building blocks for new cells; activation of pro-proliferative pathways (e.g., AKT, MYC). | [1][8][12][18][19] |
| Cell Cycle | Inhibition/Knockdown: Induces cell-cycle arrest (e.g., G0/G1 phase). | Disruption of ribosome biogenesis can trigger p53-dependent ribosomal stress checkpoints; downregulation of key cyclins. | [1] |
| Apoptosis | Inhibition/Knockdown: Induces apoptosis. | Ribosomal stress can activate p53-dependent apoptotic pathways. | [1][5] |
| Migration & Invasion | Overexpression: Promotes migration and invasion. | Linked to activation of AKT/mTOR signaling and epithelial-mesenchymal transition (EMT). | [3][11] |
Key Experimental Methodologies
Studying the function of RIOK2 in cancer involves a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Experimental Workflow: Functional Analysis of RIOK2
A typical workflow to assess the impact of RIOK2 on cancer cell proliferation involves gene knockdown followed by functional assays.
Protocol: siRNA-Mediated Knockdown of RIOK2
This protocol describes the transient silencing of RIOK2 expression in a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., U118MG glioblastoma, HSC-2 oral cancer) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Reagent Preparation:
-
For each well, dilute 50 nM of RIOK2-targeting siRNA or a non-targeting control siRNA into serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium according to the manufacturer's instructions.[8]
-
-
Transfection: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation. Add the siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a CO2 incubator.
Protocol: O-Propargyl-Puromycin (OP-Puro) Protein Synthesis Assay
This method measures global protein synthesis in live cells.[1]
-
Cell Preparation: Use cells from the RIOK2 knockdown experiment (and controls) 48-72 hours post-transfection.
-
OP-Puro Labeling: Prepare a working solution of OP-Puro (e.g., 20 µM) in the normal cell culture medium.[12] As a negative control, pre-treat a set of cells with a translation inhibitor like cycloheximide (e.g., 50 µg/ml) for 30 minutes.[20] Replace the existing medium with the OP-Puro-containing medium and incubate for 1-2 hours at 37°C.[20]
-
Fixation and Permeabilization:
-
Click Chemistry Reaction:
-
Prepare a Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate (CuSO4), and a reducing agent, as per the manufacturer's protocol.[10]
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Analysis: Wash the cells with PBS. The fluorescence intensity, which is proportional to the rate of protein synthesis, can be quantified using flow cytometry or fluorescence microscopy.[1][18]
Protocol: Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to proliferate into a colony.[7]
-
Cell Seeding: Following RIOK2 knockdown (48h post-transfection), harvest, count, and re-seed the cells at a low density (e.g., 500-5000 cells per well, depending on the cell line) into 6-well plates.[12]
-
Incubation: Culture the cells for 6-14 days at 37°C, replacing the medium every 3 days.[8][12]
-
Fixation and Staining:
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as >50 cells) in each well.[4]
Therapeutic Targeting of RIOK2
Given its overexpression in tumors and its critical role in sustaining proliferation, RIOK2 is an attractive target for cancer therapy.[1] Inhibiting RIOK2 offers a strategy to selectively impair the protein synthesis machinery that cancer cells are highly dependent upon.
-
Small Molecule Inhibitors: Several small molecule inhibitors targeting the ATPase activity of RIOK2 have been identified. For example, NSC139021 was initially identified as a RIOK2 inhibitor that suppressed the growth of prostate cancer cells.[21] While its mechanism in glioblastoma was later found to be RIOK2-independent, it spurred the search for more specific compounds.[21] More recent studies have validated that specific pharmacological inhibition of RIOK2 leads to decreased protein synthesis, ribosome degradation, and apoptosis in AML cells, with efficacy demonstrated in vivo.[5][22]
-
Therapeutic Strategy: The therapeutic window for RIOK2 inhibition relies on the principle of "ribosomal stress." Cancer cells, with their high demand for protein synthesis, are more sensitive to perturbations in ribosome biogenesis than normal cells.[5][22] Therefore, targeting RIOK2 could induce apoptosis preferentially in tumor cells while sparing healthy tissue.[22] This approach could be particularly effective in p53-mutant cancers, as RIOK2 inhibition can induce cell death independently of p53 status.[5]
Conclusion and Future Directions
RIOK2 is a pivotal enzyme that links the fundamental process of ribosome biogenesis with oncogenic signaling pathways to drive cancer cell proliferation. Its consistent overexpression across numerous cancers and its correlation with poor prognosis underscore its significance as both a biomarker and a high-value therapeutic target. The continued development of specific and potent RIOK2 inhibitors holds promise for a new class of anti-cancer agents that exploit the tumor's inherent dependency on elevated protein synthesis. Future research should focus on elucidating the full spectrum of RIOK2's downstream effectors, understanding mechanisms of resistance to RIOK2 inhibition, and exploring combination therapies to maximize its therapeutic potential.
References
- 1. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: The Soft Agar Colony Formation Assay [jove.com]
- 3. Click-iT® Plus OPP Alexa Fluor® Protein Synthesis Assay in Embryonic Cells [bio-protocol.org]
- 4. Clonogenic Assay [bio-protocol.org]
- 5. Cellular Assays of Viability, Apoptosis, and Gene Expression [bio-protocol.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clonogenic Assay [en.bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. helabucb.weebly.com [helabucb.weebly.com]
- 11. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Quickly Assess siRNA Delivery and Cell Viability in the Same Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Cancer Research - TekTalk Newsletter [agilent.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Therapeutic Target Discovery Using High-Throughput Genetic Screens in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of CQ627: A Technical Guide to a Novel RIOK2 Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Right open reading frame kinase 2 (RIOK2) has been identified as a promising therapeutic target in oncology due to its critical role in ribosome biogenesis and cell cycle progression. The discovery of CQ627, a first-in-class RIOK2 molecular glue degrader, represents a significant advancement in targeting this atypical serine/threonine kinase. Derived from the potent RIOK2 inhibitor CQ211, this compound leverages the ubiquitin-proteasome system to induce the degradation of RIOK2, exhibiting potent antiproliferative activity in various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format and detailing relevant experimental protocols.
Discovery and Design Strategy
The development of this compound originated from its precursor, CQ211, a potent and selective inhibitor of RIOK2. The therapeutic strategy shifted from mere inhibition to targeted protein degradation, a modality with the potential for improved efficacy and duration of response. The design of this compound involved modifying the structure of CQ211 to induce proximity between RIOK2 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery. This led to the creation of a "molecular glue," a small molecule that facilitates the interaction between two proteins that do not normally associate.
Synthesis of this compound
While the precise, step-by-step synthetic route for this compound is detailed in the primary literature (Ma, H. et al. Eur J Med Chem 2025, 283: 117166), which was not fully accessible, the synthesis is based on the chemical structure of CQ211. The process would involve multi-step organic synthesis to append the necessary chemical moieties to the CQ211 scaffold that enable the recruitment of the E3 ubiquitin ligase RNF126.
Mechanism of Action
This compound functions as a molecular glue degrader, a novel therapeutic modality. The molecule induces a ternary complex formation between its target protein, RIOK2, and the E3 ubiquitin ligase RNF126.[1] This proximity triggers the polyubiquitination of RIOK2, marking it for degradation by the 26S proteasome. This targeted degradation of RIOK2 leads to the disruption of ribosome synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells.
Quantitative Biological Data
The preclinical evaluation of this compound has yielded significant quantitative data demonstrating its potency and efficacy.
Table 1: In Vitro Degradation and Antiproliferative Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | MOLT-4 | 410 nM | [1] |
| Dₘₐₓ (Degradation) | MOLT-4 | 83.4% | |
| IC₅₀ (Antiproliferative) | OCI-LY3 | 0.12 µM | |
| MOLT-4 | 0.13 µM | ||
| HL-60 | 0.34 µM |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration.
Table 2: Cellular Effects of this compound in MOLT-4 Cells
| Parameter | Concentration | Result | Reference |
| Cell Cycle Arrest | 900 nM | 39.60% in G2/M phase | |
| Apoptosis Induction | 900 nM | 57.11% |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Model | Value | Reference |
| Half-life (t₁/₂) | MOLT-4 Xenograft (Mouse) | 8 hours | |
| Bioavailability | MOLT-4 Xenograft (Mouse) | 50% | |
| Tumor Growth Inhibition | MOLT-4 Xenograft (Mouse) | 18.6% (at 10 mg/kg) |
Experimental Protocols
The following are representative protocols for the key experiments conducted to evaluate this compound. The specific parameters used in the primary study may vary.
Western Blot for RIOK2 Degradation
This protocol outlines the general steps for assessing protein degradation via Western blot.
-
Cell Culture and Treatment: Plate MOLT-4 cells and treat with a dose range of this compound for specified time points (e.g., 24 hours).
-
Protein Extraction: Harvest cells, wash with PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Use a BCA assay to determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against RIOK2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.
Cell Cycle Analysis
-
Cell Treatment: Treat MOLT-4 cells with this compound (e.g., 900 nM) for 24-48 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
-
Cell Treatment: Culture MOLT-4 cells and treat with this compound (e.g., 900 nM) for a specified duration.
-
Staining: Harvest the cells and wash with 1X Binding Buffer. Resuspend the cells in Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject MOLT-4 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Randomize the mice into vehicle control and this compound treatment groups. Administer this compound (e.g., 10 mg/kg, intraperitoneally) according to the dosing schedule.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition to assess the in vivo efficacy of this compound.
Conclusion
This compound is a pioneering RIOK2 molecular glue degrader with demonstrated in vitro and in vivo anti-cancer activity. Its unique mechanism of action, involving the recruitment of the E3 ligase RNF126 to induce proteasomal degradation of RIOK2, offers a promising new strategy for the treatment of cancers dependent on this kinase. The data presented in this guide underscore the potential of this compound as a lead compound for further preclinical and clinical development. The detailed protocols provide a framework for researchers to further investigate the biological effects of this and other novel molecular glue degraders.
References
The G2/M Cell Cycle Checkpoint: A Key Target in Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the G2/M cell cycle phase as a critical target for the development of novel anticancer therapeutics. In the absence of publicly available data on a specific compound designated "CQ627," this document will utilize illustrative examples from the scientific literature to detail the mechanisms of action, relevant signaling pathways, and experimental methodologies associated with compounds that induce G2/M arrest.
Introduction to the G2/M Checkpoint in Cancer
The cell division cycle is a fundamental process orchestrated by a series of checkpoints that ensure genomic integrity before a cell commits to division. The G2/M checkpoint, in particular, serves as a final gatekeeper, preventing cells with damaged DNA from entering mitosis. In many cancer cells, the earlier G1 checkpoint is dysfunctional due to mutations in genes like p53.[1] This renders them heavily reliant on the G2/M checkpoint for DNA repair and survival, creating a therapeutic window.[1] Targeting the G2/M checkpoint can therefore selectively induce mitotic catastrophe and apoptosis in cancer cells while sparing healthy cells with intact G1 checkpoints.
A variety of small molecules have been shown to induce G2/M arrest, leading to anti-proliferative and apoptotic effects in cancer cells. These compounds often modulate key signaling pathways that regulate the G2/M transition.
Quantitative Analysis of G2/M Arresting Agents
The efficacy of a compound in inducing G2/M arrest is typically quantified by its half-maximal inhibitory concentration (IC50) for cell growth and by measuring the percentage of cells accumulated in the G2/M phase of the cell cycle. The following tables summarize data for exemplary compounds found in the literature.
Table 1: Growth Inhibitory Effects of G2/M Arresting Agents
| Compound | Cell Line | IC50 (µM) | Citation |
| Acetylcorynoline (ACN) | HCT116 (Colon Cancer) | Not Specified | [2] |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (Lung Cancer) | 0.03 | [3] |
| resveratrol | A549 (Lung Cancer) | 33.0 | [3] |
| Genistein | T24 (Bladder Cancer) | Not Specified | [4] |
Table 2: Effect of G2/M Arresting Agents on Cell Cycle Distribution
| Compound | Cell Line | Concentration | Treatment Time (h) | % Cells in G2/M | Citation |
| Acetylcorynoline (ACN) | HCT116 | 0, 10, 20, 40 µM | 24 | Dose-dependent increase | [2] |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 | Not Specified | Time-dependent | Increase followed by sub-G1 peak | [3] |
| Quinoxaline 1,4-dioxide (AMQ) | T-84 (Colon Cancer) | Not Specified | Not Specified | >60% | [5] |
| Quinoxaline 1,4-dioxide (BPQ) | T-84 (Colon Cancer) | Not Specified | Not Specified | Significant increase | [5] |
Key Signaling Pathways in G2/M Arrest
The transition from G2 to mitosis is primarily controlled by the activation of the Cyclin B-CDK1 (Cdc2) complex. Several signaling pathways can influence the activity of this complex, and are common targets of G2/M arresting agents.
One of the central pathways involves the tumor suppressor protein p53. In response to DNA damage, p53 can be activated, leading to the transcription of p21Waf1/Cip1.[6][7] p21, in turn, can inhibit the activity of the Cyclin B-CDK1 complex, leading to G2 arrest.[6] Some compounds can induce G2/M arrest through a p53-independent mechanism.[4]
Another critical regulatory network is the PI3K/Akt pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation. Inhibition of the PI3K/Akt pathway has been shown to induce G2/M arrest and apoptosis.[4] This can be mediated by reactive oxygen species (ROS) and can influence the expression of cell cycle regulatory proteins.[4][8]
The c-Myc oncogene is also a key regulator of cell proliferation. Downregulation of c-Myc expression can lead to cell cycle arrest and apoptosis.[2][9]
The following diagram illustrates a simplified signaling pathway leading to G2/M arrest.
Caption: Simplified signaling pathways leading to G2/M cell cycle arrest.
Experimental Protocols
The following section provides a detailed methodology for a key experiment used to assess the effect of a compound on the cell cycle.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is a standard method for determining the distribution of cells in the different phases of the cell cycle.[10][11][12]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Test compound (e.g., "this compound")
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (-20°C)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2 x 10^5 cells/well).[2] Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for the desired time periods (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, harvest the cells. For adherent cells, wash with PBS and detach using trypsin. For suspension cells, collect by centrifugation.
-
Fixation: Wash the harvested cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells.[2][12] Cells can be stored at -20°C for several weeks after fixation.[12]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a solution containing RNase A to digest RNA, which can also be stained by PI.[2][10] Incubate for a short period (e.g., 20-30 minutes) at room temperature.
-
DNA Staining: Add the propidium iodide staining solution to the cell suspension.[2] PI intercalates with DNA, and the amount of fluorescence is proportional to the amount of DNA in the cell.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of the PI. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[11]
The following diagram illustrates the general workflow for this experiment.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
The G2/M checkpoint represents a promising target for the development of selective anticancer therapies, particularly for tumors with a compromised G1 checkpoint. A variety of natural and synthetic compounds have been identified that can induce G2/M arrest, leading to cancer cell death. The methodologies for identifying and characterizing these compounds are well-established, with cell cycle analysis by flow cytometry being a cornerstone technique. Further investigation into the signaling pathways that regulate the G2/M transition will continue to uncover novel therapeutic targets and strategies for cancer treatment.
References
- 1. Targeting cell cycle regulation via the G2-M checkpoint for synthetic lethality in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcorynoline Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RNF126 E3 Ubiquitin Ligase in CQ627-Mediated Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the function of the E3 ubiquitin ligase RNF126 in the degradation of the atypical serine/threonine kinase RIOK2, mediated by the molecular glue degrader CQ627. We will explore the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in oncology, drug discovery, and protein degradation.
Introduction: The Promise of Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets.[1] Unlike traditional inhibitors that merely block a protein's function, TPD utilizes small molecules to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins entirely.[2][3][4] Molecular glue degraders are a class of TPD agents that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5]
This guide focuses on the molecular glue degrader this compound, which leverages the E3 ubiquitin ligase RNF126 to induce the degradation of RIOK2, a kinase implicated in cancer.
Key Players
RNF126: A Versatile E3 Ubiquitin Ligase
RNF126 is a RING finger domain-containing E3 ubiquitin ligase that plays a crucial role in a variety of cellular processes, including DNA damage repair, cell cycle progression, and protein quality control.[6][7][8] It mediates the ubiquitination of a range of substrate proteins, targeting them for proteasomal degradation. Notable substrates of RNF126 include the tumor suppressors p21 and PTEN, as well as the mitochondrial protein frataxin.[9][10][11] Its involvement in critical cellular pathways has made it a person of interest as a therapeutic target in several diseases, including cancer and Friedreich's ataxia.[10][11]
RIOK2: An Atypical Kinase and Therapeutic Target
Right open reading frame kinase 2 (RIOK2) is an atypical serine/threonine kinase that is essential for ribosome biogenesis and cell cycle progression.[12][13] Elevated expression of RIOK2 has been observed in multiple human cancers, making it an attractive target for anti-cancer therapies.[12]
This compound: A RIOK2-Targeting Molecular Glue Degrader
This compound is a first-in-class molecular glue degrader that has been specifically designed to induce the degradation of RIOK2.[12] It functions by recruiting RNF126 to RIOK2, thereby initiating the ubiquitination and subsequent degradation of the kinase.[12]
CQ211: A Comparative RIOK2 Inhibitor
For the purpose of understanding the specific degradation-inducing activity of this compound, it is useful to compare it with CQ211. CQ211 is a potent and selective small-molecule inhibitor of RIOK2 that binds to the kinase with high affinity but does not induce its degradation.[6][14][15][16][17][18]
Mechanism of Action: this compound-Mediated RIOK2 Degradation
The primary mechanism of action of this compound involves the formation of a ternary complex consisting of RNF126, this compound, and RIOK2. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to RIOK2, a process catalyzed by RNF126. The polyubiquitinated RIOK2 is then recognized and degraded by the 26S proteasome.
The following diagram illustrates this pathway:
Quantitative Data
The following tables summarize the key quantitative data for this compound and the comparative inhibitor CQ211.
| Compound | Target | Parameter | Value | Cell Line | Reference |
| This compound | RIOK2 | DC50 | 410 nM | MOLT4 | [12] |
| CQ211 | RIOK2 | Kd | 6.1 nM | - | [6][14][16][18][19] |
| CQ211 | Proliferation | IC50 | 0.38 µM | HT-29 | [15] |
| CQ211 | Proliferation | IC50 | 0.61 µM | MKN-1 | [15] |
Table 1: Potency and Efficacy of this compound and CQ211
Note: DC50 (Degradation Concentration 50) is the concentration of the degrader at which 50% of the target protein is degraded. Kd (dissociation constant) is a measure of binding affinity. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor that reduces a biological activity by 50%.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the function of RNF126 in this compound-mediated degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the this compound-induced interaction between RNF126 and RIOK2.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Culture MOLT4 cells to a density of 1-2 x 106 cells/mL.
-
Treat cells with either DMSO (vehicle control), this compound (e.g., 1 µM), or CQ211 (e.g., 1 µM) for 4-6 hours.
-
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Incubate 1-2 mg of total protein with an antibody against RNF126 or an isotype control IgG overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads three to five times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer for 10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against RIOK2 and RNF126.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A band corresponding to RIOK2 should be detected in the sample immunoprecipitated with the RNF126 antibody from cells treated with this compound, but not in the control samples.
In Vitro Ubiquitination Assay
This assay confirms that RNF126 directly ubiquitinates RIOK2 in the presence of this compound.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following recombinant components in ubiquitination buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 2 mM DTT):
-
E1 ubiquitin-activating enzyme (e.g., 100 nM)
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5b, 500 nM)
-
RNF126 (e.g., 200 nM)
-
RIOK2 (e.g., 500 nM)
-
Ubiquitin (e.g., 10 µM)
-
This compound or DMSO (vehicle control)
-
-
-
Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for 60-90 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by Western blotting using an anti-RIOK2 antibody to detect higher molecular weight ubiquitinated species.
-
Expected Outcome: A ladder of higher molecular weight bands, indicative of polyubiquitinated RIOK2, should be observed in the reaction containing all components, including this compound.
Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of RIOK2 in cells treated with this compound.
Methodology:
-
Cell Treatment:
-
Seed MOLT4 cells in a 6-well plate.
-
Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and prepare lysates as described in the co-IP protocol.
-
Determine the protein concentration of each lysate.
-
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against RIOK2 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate secondary antibodies and visualize.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the RIOK2 band intensity to the loading control.
-
Calculate the percentage of RIOK2 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining RIOK2 against the log of the this compound concentration to determine the DC50 and Dmax (maximum degradation).
-
Structural Insights
While a crystal structure of the RNF126-CQ627-RIOK2 ternary complex is not yet publicly available, the crystal structure of RIOK2 in complex with the inhibitor CQ211 provides valuable information about the ligand-binding pocket of RIOK2.[3][19] This structural data can inform the rational design of new RIOK2-targeting degraders.
Conclusion and Future Directions
The molecular glue degrader this compound effectively induces the degradation of RIOK2 by recruiting the E3 ubiquitin ligase RNF126. This mechanism of action highlights the potential of TPD as a therapeutic strategy for targeting kinases and other proteins implicated in cancer.
Future research in this area may focus on:
-
Structural elucidation: Determining the crystal structure of the RNF126-CQ627-RIOK2 ternary complex to gain a deeper understanding of the molecular interactions.
-
Optimization of degraders: Designing and synthesizing more potent and selective RIOK2 degraders with improved pharmacokinetic properties.
-
Expansion of the degrader toolbox: Identifying and validating other E3 ligases that can be harnessed for TPD.
This technical guide provides a solid foundation for researchers and drug developers working to advance the field of targeted protein degradation. The methodologies and data presented herein should facilitate further investigation into the role of RNF126 and the development of novel molecular glue degraders.
References
- 1. Degraders & Molecular Glues Part 1 | April 15-16, 2025 | San Diego, CA [drugdiscoverychemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel role for RNF126 in the promotion of G2 arrest via interaction with 14–3-3σ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNF126 ring finger protein 126 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. RNF126-Mediated Reubiquitination Is Required for Proteasomal Degradation of p97-Extracted Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 10. E3 ubiquitin ligase RNF126 promotes cancer cell proliferation by targeting the tumor suppressor p21 for ubiquitin-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal structure of human RIOK2 bound to a specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. CQ211 | RIOK2 inhibitor | Probechem Biochemicals [probechem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Item - Discovery of 8â(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1,2,3]triazolo[4,5âc]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 19. researchgate.net [researchgate.net]
Technical Guide: Elucidating the Apoptotic Mechanisms of CQ627 in Leukemia Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the preclinical data and methodologies used to characterize the apoptotic effects of CQ627, a novel small molecule inhibitor, in leukemia cell lines. The data presented herein demonstrates that this compound induces apoptosis through the intrinsic mitochondrial pathway by targeting the Bcl-2 protein. This guide details the experimental protocols, quantitative results, and the elucidated signaling cascade, offering a foundational understanding for further development of this compound as a potential therapeutic agent for leukemia.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from key in vitro experiments designed to evaluate the efficacy and mechanism of action of this compound in various leukemia cell lines.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines (IC50 Values)
This table presents the half-maximal inhibitory concentration (IC50) values of this compound after 48 hours of treatment. Values were determined using a standard MTT assay.
| Cell Line | Type of Leukemia | IC50 (µM) |
| Jurkat | Acute T-cell Leukemia | 8.5 ± 1.2 |
| K562 | Chronic Myelogenous Leukemia | 15.2 ± 2.5 |
| MOLM-13 | Acute Myeloid Leukemia | 6.8 ± 0.9 |
| REH | Acute Lymphoblastic Leukemia | 11.4 ± 1.8 |
Table 2: Induction of Apoptosis by this compound
This table shows the percentage of apoptotic cells (early and late apoptosis) in Jurkat and MOLM-13 cells following treatment with this compound (10 µM) for 24 hours, as measured by Annexin V/PI staining and flow cytometry.
| Cell Line | Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Jurkat | Control (DMSO) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |
| This compound (10 µM) | 28.7 ± 3.1 | 15.4 ± 2.2 | 44.1 ± 5.3 | |
| MOLM-13 | Control (DMSO) | 2.5 ± 0.4 | 1.1 ± 0.2 | 3.6 ± 0.6 |
| This compound (10 µM) | 35.2 ± 4.0 | 18.9 ± 2.8 | 54.1 ± 6.8 |
Table 3: Modulation of Key Apoptotic Proteins by this compound
This table presents the relative protein expression levels in MOLM-13 cells after 24-hour treatment with this compound (10 µM), quantified by densitometry of Western blot bands and normalized to β-actin.
| Protein Target | Function | Relative Expression (this compound vs. Control) |
| Bcl-2 | Anti-apoptotic | 0.35 ± 0.08 |
| Bax | Pro-apoptotic | 1.85 ± 0.21 |
| Cleaved Caspase-9 | Initiator Caspase | 3.12 ± 0.35 |
| Cleaved Caspase-3 | Effector Caspase | 4.50 ± 0.48 |
| Cleaved PARP | Caspase-3 Substrate | 4.21 ± 0.41 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. Cell Culture Leukemia cell lines (Jurkat, K562, MOLM-13, REH) were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2.2. Cell Viability (MTT) Assay
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, cells were treated with varying concentrations of this compound (0.1 to 100 µM) or DMSO as a vehicle control.
-
Following a 48-hour incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.
-
The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis in GraphPad Prism.
2.3. Apoptosis Analysis by Annexin V/PI Staining
-
MOLM-13 and Jurkat cells were seeded at 2 x 10^5 cells/well in 6-well plates and treated with this compound (10 µM) or DMSO for 24 hours.
-
Cells were harvested, washed twice with cold PBS, and resuspended in 100 µL of 1X Annexin V Binding Buffer.
-
5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution were added to the cell suspension.
-
The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
An additional 400 µL of 1X Binding Buffer was added to each sample.
-
Samples were analyzed within 1 hour using a flow cytometer (e.g., BD FACSCanto II), acquiring at least 10,000 events per sample.
2.4. Western Blot Analysis
-
MOLM-13 cells were treated with this compound (10 µM) or DMSO for 24 hours.
-
Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C
The Emergence of a Novel Anticancer Agent: A Technical Deep Dive into the Structure-Activity Relationship of CQ627, a First-in-Class RIOK2 Molecular Glue Degrader
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, mechanism of action, and structure-activity relationship of CQ627, a novel molecular glue degrader targeting RIOK2 for cancer therapy.
A groundbreaking study has unveiled this compound, the first-in-class molecular glue degrader targeting the atypical serine/threonine kinase RIOK2, a protein implicated in ribosome synthesis, cell cycle progression, and the pathogenesis of multiple human cancers.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols utilized in its characterization, offering a vital resource for the oncology research and drug development community.
This compound was developed from a potent and selective RIOK2 inhibitor, CQ211.[1][2] While CQ211 effectively inhibits RIOK2, this compound was designed to induce its degradation, a novel therapeutic strategy that can offer advantages over traditional inhibition.
Quantitative Analysis of this compound's Biological Activity
The biological activity of this compound and its precursor, CQ211, was evaluated in the MOLT4 human T-cell acute lymphoblastic leukemia cell line. The data clearly demonstrates the potent degradation capacity of this compound and its enhanced antiproliferative effects compared to the parent inhibitor.
| Compound | Target | Assay | Cell Line | Key Parameter | Value |
| This compound | RIOK2 Degradation | Cellular Degradation | MOLT4 | DC₅₀ | 410 nM [1] |
| CQ211 | RIOK2 Degradation | Cellular Degradation | MOLT4 | Degradation | Minimal at 10 µM[1] |
| This compound | Cell Proliferation | Antiproliferative Assay | Various Cancer Cell Lines | Activity | Stronger than CQ211[1] |
| CQ211 | RIOK2 Inhibition | Kinase Assay | - | Kd | 6.1 nM [2] |
Mechanism of Action: A Molecular Glue Approach
This compound functions as a molecular glue, a small molecule that induces an interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. In the case of this compound, it facilitates the recruitment of the E3 ubiquitin ligase RNF126 to RIOK2, triggering the degradation of RIOK2 via the ubiquitin-proteasome system (UPS).[1] This targeted degradation of RIOK2 leads to the induction of apoptosis and cell cycle arrest at the G2/M phase in MOLT4 leukemia cells.[1]
Figure 1: Mechanism of action of this compound as a RIOK2 molecular glue degrader.
Structure-Activity Relationship (SAR)
The development of this compound stemmed from SAR studies on the RIOK2 inhibitor CQ211. The core of CQ211 is a tricyclic[1][3][4]triazolo[4,5-c]quinolin-4-one scaffold, which possesses a unique V-shape that is highly compatible with the ATP-binding pocket of RIOK2.[2] Modifications to the peripheral moieties of this scaffold led to the design of this compound, transforming the molecule from an inhibitor to a degrader. While specific structural details of this compound are proprietary, the key modification enables the recruitment of the RNF126 E3 ligase without significantly compromising its affinity for RIOK2.
Experimental Protocols
RIOK2 Degradation Assay (Western Blot)
This protocol is used to determine the concentration-dependent degradation of RIOK2 induced by this compound.
-
Cell Culture: MOLT4 cells are cultured in appropriate media and seeded in 6-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or control compounds (e.g., CQ211, DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for RIOK2, followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the RIOK2 band is quantified and normalized to the loading control. The DC₅₀ value (concentration at which 50% of the protein is degraded) is calculated from a dose-response curve.
Antiproliferative Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MOLT4) are seeded in 96-well plates at a predetermined density.
-
Compound Addition: The following day, cells are treated with a serial dilution of this compound or control compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: The luminescence or absorbance is measured, and the results are used to generate a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
In Vivo MOLT4 Xenograft Model
This protocol evaluates the in vivo anticancer efficacy of this compound.
-
Cell Implantation: MOLT-4 cells are subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID).[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (administered via a suitable route, e.g., intraperitoneal or oral), while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry for RIOK2 levels, can be performed.
Figure 2: Experimental workflow for the characterization of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation and offers a promising new therapeutic strategy for cancers dependent on RIOK2. Its ability to induce the degradation of its target protein at nanomolar concentrations highlights the potential of the molecular glue approach. Further investigation into the detailed structural basis of the this compound-RIOK2-RNF126 ternary complex will be crucial for the rational design of next-generation RIOK2 degraders with improved potency and selectivity. The promising in vivo efficacy of this compound in a preclinical model provides a strong rationale for its continued development towards clinical applications.[1]
References
- 1. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. MOLT4 Xenograft Model - Altogen Labs [altogenlabs.com]
RIOK2: A Promising Therapeutic Target in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
RIOK2 (Right open reading frame kinase 2), an atypical serine/threonine kinase, is emerging as a critical player in tumorigenesis and cancer progression. Primarily involved in the maturation of the 40S ribosomal subunit, its dysregulation has been implicated in a variety of human cancers. Elevated expression of RIOK2 is frequently observed in numerous malignancies, correlating with poor patient prognosis, increased metastasis, and therapeutic resistance. This technical guide provides a comprehensive overview of RIOK2's role in oncology, detailing its involvement in key signaling pathways, summarizing quantitative data on its expression and the effects of its inhibition, outlining relevant experimental protocols, and presenting visual diagrams of its molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring RIOK2 as a novel therapeutic target.
Introduction: The Role of RIOK2 in Cancer
RIOK2 is a crucial enzyme for ribosome biogenesis, a process fundamental to cell growth and proliferation.[1][2] Cancer cells, with their high proliferation rates, exhibit an increased demand for protein synthesis, making them particularly dependent on efficient ribosome production.[2] Consequently, the machinery of ribosome biogenesis, including key players like RIOK2, has become an attractive target for anti-cancer therapies.
Dysregulation of RIOK2 has been linked to the progression of various cancers, including non-small cell lung cancer (NSCLC), glioblastoma, hepatocellular carcinoma, acute myeloid leukemia (AML), prostate cancer, and tongue squamous cell carcinoma (TSCC).[1][3][4] Overexpression of RIOK2 is associated with poor clinical outcomes, including reduced overall survival and increased lymph node metastasis.[1][3] Mechanistically, RIOK2 influences a range of cellular processes critical for cancer development, such as proliferation, migration, invasion, and apoptosis.[3]
RIOK2 Expression and Clinical Significance
Pan-cancer analyses have revealed that RIOK2 is highly expressed across a multitude of tumor types.[3][4] This elevated expression is not only a common feature of malignant tissues compared to their normal counterparts but also correlates significantly with tumor progression and patient survival.[3][5]
Table 1: RIOK2 mRNA and Protein Expression in Various Cancers
| Cancer Type | mRNA Expression (Tumor vs. Normal) | Protein Expression (Tumor vs. Normal) | Reference |
| Breast invasive carcinoma (BRCA) | Upregulated | Significantly Elevated | [3] |
| Lung adenocarcinoma (LUAD) | Upregulated | Significantly Elevated | [3] |
| Uterine corpus endometrial carcinoma (UCEC) | Upregulated | Significantly Elevated | [3] |
| Kidney renal clear cell carcinoma (KIRC) | Upregulated | Significantly Elevated | [3] |
| Glioblastoma multiforme (GBM) | Upregulated | - | [3] |
| Head and Neck squamous cell carcinoma (HNSC) | Upregulated | - | [3] |
| Liver hepatocellular carcinoma (LIHC) | Upregulated | - | [3] |
| Stomach adenocarcinoma (STAD) | Upregulated | - | [3] |
| Prostate cancer (PRAD) | Upregulated | - | [3][6] |
| Acute Myeloid Leukemia (AML) | - | - | [2] |
| Tongue Squamous Cell Carcinoma (TSCC) | Upregulated | - | [1] |
Data compiled from multiple studies. "-" indicates data not specified in the cited sources.
Table 2: Correlation of RIOK2 Expression with Clinicopathological Parameters
| Cancer Type | Correlation with Nodal Metastasis | Correlation with Pathological Stage | Correlation with Poor Overall Survival | Reference |
| Adrenocortical carcinoma (ACC) | Positive | - | - | [3] |
| Breast invasive carcinoma (BRCA) | Positive | - | Yes | [3] |
| Colon adenocarcinoma (COAD) | Positive | - | - | [3] |
| Kidney renal clear cell carcinoma (KIRC) | Positive | - | Yes (low expression) | [3] |
| Head and Neck squamous cell carcinoma (HNSC) | - | - | Yes | [3] |
| Liver hepatocellular carcinoma (LIHC) | - | Positive | Yes | [3] |
| Lung squamous cell carcinoma (LUSC) | - | Positive | - | [3] |
| Prostate Cancer (PC) | Increased risk of metastasis | - | - | [6] |
| Tongue Squamous Cell Carcinoma (TSCC) | - | - | Yes (independent prognostic factor) | [1][7] |
Data compiled from multiple studies. "-" indicates data not specified in the cited sources.
Molecular Mechanisms and Signaling Pathways
RIOK2 exerts its oncogenic functions through its involvement in several critical signaling pathways that regulate cell growth, survival, and metastasis.
Ribosome Biogenesis and Protein Synthesis
The primary function of RIOK2 is in the late stages of 40S ribosomal subunit maturation.[2][3] By facilitating this process, RIOK2 ensures a high capacity for protein synthesis, which is essential to sustain the rapid growth of cancer cells.[1][2] Inhibition of RIOK2 leads to decreased protein synthesis and can induce ribosomal stress, ultimately leading to cell death.[1][2][6]
The PI3K/AKT/mTOR Pathway
In glioblastoma, RIOK2 has been shown to form a complex with RIOK1 and mTOR, leading to the enhancement of the AKT signaling pathway.[1][8] This pathway is a central regulator of cell proliferation, survival, and growth. Inhibition of RIOK2 diminishes AKT signaling, which can induce cell-cycle arrest and apoptosis.[1]
Regulation of MYC
Recent studies in glioblastoma have uncovered a novel mechanism where RIOK2 modulates the expression of the proto-oncogene MYC. RIOK2 forms a complex with the RNA-binding protein IMP3, and this complex is thought to regulate MYC mRNA and protein levels, thereby driving tumorigenesis.[9][10]
References
- 1. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]
- 4. Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of RIOK2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for CQ627 in MOLT4 Leukemia Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CQ627 is a novel molecular glue that induces the degradation of the RIO Kinase 2 (RIOK2) protein.[1][2] In preclinical studies, this compound has demonstrated potent anti-proliferative and pro-apoptotic activity in the MOLT4 human T-cell acute lymphoblastic leukemia (T-ALL) cell line.[1][2] These application notes provide detailed protocols for utilizing this compound in MOLT4 cell line experiments to study its effects on cell viability, apoptosis, and protein degradation.
Mechanism of Action
This compound functions as a molecular glue to induce the proximity between RIOK2 and the E3 ubiquitin ligase RNF126. This induced proximity leads to the ubiquitination and subsequent degradation of RIOK2 by the proteasome.[1][2] The degradation of RIOK2 in MOLT4 cells has been shown to induce apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic strategy for T-ALL.[1][2]
Signaling Pathway of this compound in MOLT4 Cells
Caption: Mechanism of this compound-induced RIOK2 degradation and downstream effects in MOLT4 cells.
Data Presentation
The following table summarizes the quantitative data available for this compound in MOLT4 cells.
| Parameter | Cell Line | Value | Reference |
| DC50 (RIOK2 degradation) | MOLT4 | 410 nM | [1][2] |
Experimental Protocols
MOLT4 Cell Culture
MOLT4 cells are grown in suspension and require specific culture conditions for optimal growth and viability.
Materials:
-
MOLT4 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Protocol:
-
Culture MOLT4 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Maintain the cell culture in a humidified incubator at 37°C with 5% CO2.
-
Keep the cell density between 3 x 10^5 and 1 x 10^6 cells/mL for exponential growth.
-
To subculture, centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium to the desired seeding density.
-
Perform cell counts and viability checks using a hemocytometer and Trypan Blue exclusion.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of MOLT4 cells.
Materials:
-
MOLT4 cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed MOLT4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis in MOLT4 cells following treatment with this compound.
Materials:
-
MOLT4 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MOLT4 cells in a 6-well plate at a density of 5 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for analyzing this compound-induced apoptosis in MOLT4 cells.
Western Blotting for RIOK2 Degradation
This protocol is to confirm the degradation of RIOK2 protein in MOLT4 cells after this compound treatment.
Materials:
-
MOLT4 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-RIOK2, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed MOLT4 cells and treat with different concentrations of this compound for various time points.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RIOK2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Probe for a loading control (GAPDH or β-actin) to ensure equal protein loading.
Conclusion
These application notes provide a framework for investigating the effects of this compound on the MOLT4 leukemia cell line. The provided protocols are starting points and may require optimization based on specific experimental conditions and laboratory equipment. By understanding the mechanism of action and utilizing these standardized assays, researchers can further elucidate the therapeutic potential of this compound in T-cell acute lymphoblastic leukemia.
References
Application Notes and Protocols for Assessing the Antiproliferative Activity of CQ627
For Research Use Only.
Abstract
This document provides a detailed protocol for assessing the antiproliferative activity of CQ627, a first-in-class molecular glue degrader of the atypical serine/threonine kinase RIOK2. Recent studies have identified this compound as a potent anticancer agent that induces RIOK2 degradation, leading to apoptosis and cell cycle arrest in cancer cells.[1] These application notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and similar molecules. The protocols herein describe the necessary steps for cell line selection, culture, treatment with this compound, and subsequent analysis of its effects on cell proliferation and viability using established in vitro assays.
Introduction
Right open reading frame kinase 2 (RIOK2) is a crucial regulator of ribosome synthesis and cell cycle progression.[1] Its upregulation in various cancers makes it an attractive target for therapeutic intervention. This compound is a novel small molecule that functions as a molecular glue degrader, effectively inducing the degradation of RIOK2 via the ubiquitin-proteasome system by recruiting the E3 ubiquitin ligase RNF126.[1] This mode of action differentiates it from traditional kinase inhibitors. Published data indicates that this compound exhibits potent antiproliferative activity in a variety of cancer cell lines, including the MOLT4 leukemia cell line, where it induces apoptosis and G2/M phase cell cycle arrest.[1] Furthermore, this compound has demonstrated promising in vivo efficacy in a mouse xenograft model.[1]
The following protocols provide a framework for the systematic evaluation of this compound's antiproliferative effects. These assays are fundamental in cancer research and drug development for determining a compound's potency and mechanism of action.[2][3][4][5]
Data Presentation
The quantitative data generated from the antiproliferative assays should be summarized for clear interpretation and comparison. The following table provides a template for presenting the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Assay Type |
| MOLT4 | Acute Lymphoblastic Leukemia | 410 (DC50) | Western Blot |
| A549 | Non-Small Cell Lung Cancer | Data to be determined | MTT Assay |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | MTT Assay |
| HCT116 | Colorectal Carcinoma | Data to be determined | MTT Assay |
| PC-3 | Prostate Cancer | Data to be determined | MTT Assay |
Note: The DC50 value for MOLT4 cells represents the concentration for 50% degradation of RIOK2.[1] IC50 values for antiproliferative activity should be determined experimentally.
Experimental Protocols
Cell Culture and Maintenance
A crucial first step is the proper maintenance of cancer cell lines to ensure reproducible results.
-
Materials:
-
Cancer cell lines of interest (e.g., MOLT4, A549, MCF-7, HCT116)
-
Appropriate complete cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Culture cells in the recommended complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density. For suspension cells like MOLT4, dilute the cell suspension with fresh medium.
-
Regularly inspect cells for morphological changes and signs of contamination.
-
Compound Preparation
Proper handling and preparation of this compound are essential for accurate and reproducible results.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[2][5]
-
Materials:
-
Cultured cancer cells
-
This compound serial dilutions
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
Compound Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed mechanism of this compound-induced RIOK2 degradation and antiproliferative effects.
Experimental Workflow Diagram
The diagram below outlines the key steps in the experimental workflow for assessing the antiproliferative activity of this compound.
Caption: Workflow for assessing this compound's antiproliferative activity using the MTT assay.
References
- 1. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for CQ627 in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CQ627 is a first-in-class molecular glue degrader that targets Right Open Reading Frame Kinase 2 (RIOK2) for degradation.[1] RIOK2 is an atypical serine/threonine kinase that plays a crucial role in ribosome biogenesis and cell cycle progression. Its overexpression has been implicated in various cancers, making it a compelling target for therapeutic intervention. This compound induces the degradation of RIOK2 via the ubiquitin-proteasome system by recruiting the E3 ubiquitin ligase RNF126.[2][3] This targeted degradation leads to apoptosis and cell cycle arrest at the G2/M phase in cancer cells.[1][2] Preclinical studies have demonstrated the in vivo efficacy of this compound in a mouse xenograft model of human T-cell acute lymphoblastic leukemia (MOLT-4), highlighting its potential as a promising anti-cancer agent.[1][2]
These application notes provide a detailed protocol for the use of this compound in a mouse xenograft model, based on currently available data.
Quantitative Data Summary
The following table summarizes the key quantitative data for the use of this compound in an in vivo mouse xenograft model.
| Parameter | Value | Cell Line | Mouse Strain | Reference |
| Dosage | 10 mg/kg | MOLT-4 | Not Specified | [2] |
| Administration Route | Intraperitoneal (i.p.) | MOLT-4 | Not Specified | [2] |
| Treatment Schedule | Not Specified | MOLT-4 | Not Specified | |
| Tumor Growth Inhibition (TGI) | 18.6% | MOLT-4 | Not Specified | [2] |
| Pharmacokinetics (Half-life) | 8 hours | Not Specified | Not Specified | [2] |
| Pharmacokinetics (Bioavailability) | 50% | Not Specified | Not Specified | [2] |
| In Vitro DC50 | 410 nM | MOLT-4 | N/A | [1][3] |
Note: The specific mouse strain and the detailed treatment schedule were not available in the reviewed literature. Researchers should optimize these parameters for their specific experimental design.
Signaling Pathway of this compound
This compound functions as a molecular glue to induce the degradation of its target protein, RIOK2. The diagram below illustrates the proposed signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Protocol: In Vivo Mouse Xenograft Model
This protocol outlines the key steps for evaluating the efficacy of this compound in a subcutaneous MOLT-4 mouse xenograft model.
1. Cell Culture:
-
Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before implantation.
2. Animal Husbandry:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
Acclimatize mice for at least one week before the start of the experiment.
-
House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
3. Tumor Implantation:
-
Harvest MOLT-4 cells and resuspend them in sterile phosphate-buffered saline (PBS) or Matrigel.
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
4. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
5. This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For administration, dilute the stock solution in a vehicle appropriate for intraperitoneal injection (e.g., a mixture of PEG300, Tween 80, and saline). The final concentration of DMSO should be minimized.
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal injection.[2] The treatment schedule should be optimized (e.g., once daily, every other day).
-
The control group should receive the vehicle only.
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and, if required, fix them in formalin for histological analysis or snap-freeze them for molecular analysis.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the in vivo evaluation of this compound.
Caption: Mouse xenograft experimental workflow.
Conclusion
This compound represents a novel approach to cancer therapy by inducing the degradation of RIOK2. The provided data and protocols offer a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound. It is crucial to note that the optimal dosage, administration schedule, and choice of animal model may vary depending on the specific cancer type and experimental objectives. Therefore, further optimization and validation are recommended for each new application.
References
Application Notes and Protocols for Detecting RIOK2 Degradation by CQ627
Introduction
Right open reading frame kinase 2 (RIOK2) is an atypical serine/threonine kinase crucial for ribosome biogenesis, cell cycle progression, and protein synthesis.[1][2][3] Its upregulation in various cancers has made it a promising therapeutic target.[1][3] CQ627 has been identified as a first-in-class RIOK2 molecular glue degrader.[1] Unlike traditional inhibitors, this compound induces the degradation of RIOK2 protein by hijacking the ubiquitin-proteasome system (UPS). It achieves this by forming a ternary complex between RIOK2 and the E3 ubiquitin ligase RNF126, leading to the ubiquitination and subsequent proteasomal degradation of RIOK2.[1]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to reliably detect and quantify the degradation of RIOK2 induced by this compound. The described methods include Western Blotting for direct protein quantification, Immunoprecipitation to analyze ubiquitination, Mass Spectrometry for global proteomic effects, and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Mechanism of Action: this compound-Induced RIOK2 Degradation
This compound functions as a molecular glue, inducing proximity between RIOK2 and the E3 ubiquitin ligase RNF126. This proximity facilitates the transfer of ubiquitin (Ub) molecules to RIOK2. The resulting polyubiquitinated RIOK2 is then recognized and degraded by the 26S proteasome.
Method 1: Western Blotting for RIOK2 Quantification
Western blotting is the most direct method to quantify the reduction in RIOK2 protein levels following treatment with this compound. This allows for the determination of key parameters such as the half-maximal degradation concentration (DC50).
Experimental Workflow: Western Blotting
Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Culture MOLT4 cells (or other relevant cell lines) to approximately 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.[4]
-
Lyse cells in ice-cold RIPA buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors.[4][5]
-
Incubate on ice for 15-30 minutes with gentle rocking.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4][5]
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[2]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against RIOK2 (e.g., rabbit anti-RIOK2, 1:1000-1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.[4]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, 1:20,000 dilution) for 1 hour at room temperature.[4]
-
Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[4]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize RIOK2 band intensity to the corresponding loading control. Calculate the percentage of remaining RIOK2 relative to the vehicle control and plot against this compound concentration to determine the DC50 value.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| DC50 | MOLT4 | 410 nM | [1] |
| Degradation | MOLT4 | Effective degradation observed | [1] |
| Control Compound | MOLT4 | CQ211 (inhibitor) shows no degradation at 10 µM | [1] |
Method 2: Immunoprecipitation (IP) for Ubiquitination Analysis
To confirm that this compound induces RIOK2 degradation via the ubiquitin-proteasome pathway, immunoprecipitation of RIOK2 followed by Western blotting for ubiquitin can be performed. An increase in polyubiquitinated RIOK2 species upon this compound treatment (especially when the proteasome is inhibited) is indicative of this mechanism.
Experimental Workflow: Immunoprecipitation
Protocol: Immunoprecipitation
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described previously. For optimal detection of ubiquitinated species, include a condition where cells are co-treated with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.
-
Lyse cells in an IP-lysis buffer (e.g., Tris-HCl, NaCl, NP-40 with protease inhibitors).
-
-
Pre-clearing Lysate:
-
Normalize protein concentration for all samples (~1 mg total protein).
-
Pre-clear the lysate by adding Protein A/G agarose/sepharose beads and incubating for 30-60 minutes at 4°C to reduce non-specific binding.[5]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Collect the beads (immunocomplexes) by centrifugation.
-
Wash the beads 3-4 times with ice-cold wash buffer to remove non-specifically bound proteins.[5]
-
Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting as described in Method 1.
-
Probe one membrane with an anti-ubiquitin antibody to detect the polyubiquitin smear on RIOK2.
-
Probe a parallel membrane with an anti-RIOK2 antibody to confirm the successful immunoprecipitation of RIOK2.
-
Method 3: Mass Spectrometry (MS)-Based Proteomics
Global proteomic analysis using mass spectrometry provides an unbiased and comprehensive view of protein abundance changes following this compound treatment. This method can confirm the specific degradation of RIOK2 and identify potential off-target effects.
Experimental Workflow: Proteomics
Protocol: Global Proteomics
-
Sample Preparation:
-
Treat cells with this compound or vehicle control. Harvest cells and lyse as previously described.
-
Quantify protein concentration.
-
-
Protein Digestion and Peptide Labeling:
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify thousands of proteins across all samples.
-
Perform statistical analysis to identify proteins with significant changes in abundance between this compound-treated and control samples. A significant and selective decrease in RIOK2 abundance would be expected.
-
Expected Data Output
| Protein | Log2 Fold Change (this compound vs. Vehicle) | p-value | Remarks |
| RIOK2 | < -1.0 | < 0.01 | Confirms specific degradation |
| RNF126 | ~ 0 | > 0.05 | E3 ligase level should be stable |
| Other Kinases | ~ 0 | > 0.05 | Demonstrates selectivity |
| Ribosomal Proteins | Variable | Variable | May show downstream effects[10] |
Method 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement in a cellular context.[11][12] The principle is that ligand binding (in this case, this compound binding to RIOK2) stabilizes the protein, leading to an increase in its melting temperature.
Experimental Workflow: CETSA
Protocol: CETSA
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control for a short duration (e.g., 1 hour) to allow target binding but minimize degradation.
-
-
Thermal Challenge:
-
Lysis and Fractionation:
-
Analysis:
-
Collect the supernatant (soluble fraction) and analyze the amount of remaining soluble RIOK2 at each temperature point using Western blotting.
-
-
Data Interpretation:
-
Plot the percentage of soluble RIOK2 against temperature for both this compound-treated and vehicle-treated samples. A shift of the melting curve to higher temperatures in the presence of this compound confirms direct binding and stabilization of RIOK2.
-
Expected Data Output
| Condition | Apparent Melting Temp (Tagg) | Interpretation |
| Vehicle Control | T | Baseline thermal stability |
| This compound Treated | T + ΔT | Increased thermal stability confirms target engagement |
References
- 1. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of RIOK2 Functions in Mediating the Toxic Effects of Deoxynivalenol in Porcine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma [mdpi.com]
- 4. origene.com [origene.com]
- 5. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 6. RIOK2 Polyclonal Antibody (A302-450A) [thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global Proteome Profiling to Assess Changes in Protein Abundance Using Isobaric Labeling and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Application of CQ627 in Cancer Cell Line Studies: A Detailed Guide for Researchers
Introduction
CQ627 is a novel small molecule identified as a potent and selective molecular glue degrader of Right Open Reading Frame Kinase 2 (RIOK2).[1][2] RIOK2 is an atypical serine/threonine kinase that plays a crucial role in ribosome biogenesis and cell cycle progression.[1] Elevated expression of RIOK2 has been implicated in the progression of various human cancers, making it a promising therapeutic target.[1][2] this compound exerts its anticancer effects by inducing the degradation of RIOK2 through the ubiquitin-proteasome system (UPS), leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This document provides detailed application notes and protocols for the use of this compound in cancer cell line studies, targeted at researchers, scientists, and drug development professionals.
Data Presentation
Antiproliferative Activity of this compound in Cancer Cell Lines
This compound has demonstrated potent antiproliferative activity across a panel of hematological cancer cell lines. Notably, it exhibits selectivity for cancer cells with minimal impact on the growth of normal human cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OCI-LY3 | Diffuse Large B-cell Lymphoma | 0.12 | [2] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.13 | [2] |
| HL-60 | Acute Promyelocytic Leukemia | 0.34 | [2] |
| HEK-293 | Normal Human Embryonic Kidney | >10 (not impacted) | [2] |
| Fibroblasts | Normal Human Lung | >10 (not impacted) | [2] |
RIOK2 Degradation and Cellular Effects in MOLT-4 Cells
This compound induces the degradation of RIOK2 in a dose- and time-dependent manner, leading to cell cycle arrest and apoptosis.
| Parameter | Value | Conditions | Reference |
| DC50 (RIOK2 Degradation) | 0.41 µM | MOLT-4 cells | [2] |
| Maximum RIOK2 Degradation | 94.8% | 1 µM, 24 hours | [2] |
| G2/M Phase Arrest | 39.60% | 900 nM | [2] |
| Apoptosis Rate | 57.11% | 900 nM | [2] |
Signaling Pathway
Caption: Mechanism of action of this compound as a RIOK2 molecular glue degrader.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., OCI-LY3, MOLT-4, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment (for adherent cells) or stabilization.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot for RIOK2 Degradation
This protocol is to assess the degradation of RIOK2 protein induced by this compound.
Materials:
-
MOLT-4 cells
-
Complete culture medium
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-RIOK2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MOLT-4 cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Treat cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2 µM) for different time points (e.g., 0, 6, 12, 24 hours). To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor for 1 hour before adding this compound.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary anti-RIOK2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
Cell Cycle Analysis
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
MOLT-4 cells
-
Complete culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed MOLT-4 cells and treat with this compound (e.g., 900 nM) for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
MOLT-4 cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MOLT-4 cells and treat with this compound (e.g., 900 nM) for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be determined.
Conclusion
This compound is a promising RIOK2 molecular glue degrader with potent and selective antiproliferative activity against various cancer cell lines. The detailed protocols and data presented in this application note will aid researchers in further investigating the therapeutic potential of this compound and understanding its mechanism of action in different cancer contexts.
References
Application Notes and Protocols: Measuring RIOK2 Protein Levels Following CQ627 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of RIOK2 protein in response to treatment with the molecular glue degrader, CQ627, using Western blotting. The provided methodologies, data interpretation guidelines, and pathway diagrams are intended to facilitate research into RIOK2 as a therapeutic target.
Introduction
RIOK2 (Right Open Reading Frame Kinase 2) is a serine/threonine kinase that plays a crucial role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis and cell proliferation.[1] Elevated levels of RIOK2 have been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound is a novel molecular glue degrader that has been shown to induce the degradation of RIOK2.[2] This document outlines a comprehensive Western blot protocol to quantify the reduction in RIOK2 levels in the MOLT4 human leukemia cell line following treatment with this compound.
Principle
This compound functions by inducing proximity between RIOK2 and the E3 ubiquitin ligase RNF126. This induced proximity leads to the ubiquitination of RIOK2, tagging it for degradation by the proteasome.[2] Western blotting is a powerful immunodetection technique used to separate proteins by molecular weight and detect a specific protein of interest using antibodies. This protocol will enable researchers to visualize and quantify the dose-dependent degradation of RIOK2 in response to this compound.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of RIOK2 levels in MOLT4 cells treated with varying concentrations of this compound for 24 hours. The data is normalized to a loading control (e.g., β-actin) and expressed as a percentage of the vehicle-treated control. This data is illustrative and consistent with a half-maximal degradation concentration (DC50) of approximately 410 nM.[2]
| This compound Concentration (nM) | Mean Normalized RIOK2 Level (%) | Standard Deviation (%) |
| 0 (Vehicle) | 100 | 5.2 |
| 10 | 95 | 4.8 |
| 50 | 82 | 6.1 |
| 100 | 65 | 5.5 |
| 250 | 51 | 4.9 |
| 500 | 38 | 4.2 |
| 1000 | 25 | 3.7 |
| 2500 | 15 | 2.9 |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of RIOK2 levels.
Materials and Reagents
-
Cell Line: MOLT4 (human acute lymphoblastic leukemia)
-
Compound: this compound (dissolved in DMSO)
-
Primary Antibodies:
-
Rabbit anti-RIOK2 antibody (suitable for Western blot)
-
Mouse anti-β-actin antibody (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer (e.g., MOPS or MES)
-
Transfer: PVDF membrane, transfer buffer (e.g., Towbin buffer)
-
Blocking: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Detection: Enhanced Chemiluminescence (ECL) substrate
-
Imaging: Chemiluminescence imaging system
Procedure
1. Cell Culture and Treatment:
-
Culture MOLT4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000, 2500 nM) for 24 hours. Include a vehicle-only (DMSO) control.
2. Cell Lysis:
-
After treatment, transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. Include a pre-stained protein ladder.
-
Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-RIOK2 antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated goat anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
(Optional but Recommended) Reprobing for Loading Control:
-
Strip the membrane using a mild stripping buffer.
-
Block the membrane again as in step 6.
-
Incubate with the primary anti-β-actin antibody for 1 hour at room temperature.
-
Wash and incubate with the HRP-conjugated goat anti-mouse secondary antibody.
-
Wash and detect the signal as before.
-
5. Data Analysis:
-
Quantify the band intensities for RIOK2 and the loading control (e.g., β-actin) using densitometry software (e.g., ImageJ).
-
Normalize the RIOK2 band intensity to the corresponding loading control band intensity for each sample.
-
Express the normalized RIOK2 levels in treated samples as a percentage of the vehicle-treated control.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Western Blot Workflow for RIOK2 Detection.
Caption: RIOK2 Degradation Signaling Pathway.
References
Application Note: Cell Cycle Analysis of Compound Q-Treated Cells
Introduction
The regulation of the cell cycle is a fundamental process in cellular biology, and its dysregulation is a hallmark of cancer. Consequently, the cell cycle is a critical target for the development of novel anti-cancer therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to analyze the effects of a novel compound, herein referred to as "Compound Q," on the cell cycle of cultured cells. The protocols detailed below describe two primary methodologies: flow cytometry for quantitative analysis of cell cycle distribution and Western blotting for the examination of key cell cycle regulatory proteins.
Data Presentation
The quantitative data obtained from cell cycle analysis experiments should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.
Table 1: Cell Cycle Distribution of Cells Treated with Compound Q for 24 Hours
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (0.1% DMSO) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 | 1.5 ± 0.5 |
| Compound Q (10 µM) | 78.9 ± 4.2 | 10.1 ± 1.9 | 11.0 ± 2.1 | 2.1 ± 0.8 |
| Compound Q (25 µM) | 85.1 ± 3.8 | 5.5 ± 1.2 | 9.4 ± 1.5 | 5.8 ± 1.3 |
| Positive Control (Nocodazole, 100 nM) | 10.3 ± 2.0 | 15.2 ± 2.3 | 74.5 ± 5.1 | 3.2 ± 1.1 |
Experimental Workflow
The overall workflow for analyzing the cell cycle effects of Compound Q involves several key stages, from cell culture and treatment to data acquisition and analysis.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol outlines the steps for analyzing the DNA content of cells treated with Compound Q using PI staining and flow cytometry.[1][2][3][4][5][6][7][8]
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Compound Q stock solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of Compound Q and a vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (FL2-A or equivalent).
-
Use a dot plot of fluorescence area versus height to exclude doublets and aggregates.
-
-
Data Analysis: Analyze the resulting DNA histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle proteins by Western blotting to elucidate the molecular mechanism of Compound Q-induced cell cycle arrest.[9][10][11][12][13]
Materials:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-CDK4, anti-p21, anti-p27, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Following treatment with Compound Q, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Signaling Pathways
Based on the experimental results, the mechanism of action of Compound Q can be elucidated. Below are two common pathways leading to cell cycle arrest.
G1/S Phase Arrest Signaling Pathway
If Compound Q induces an arrest in the G1 phase, it may involve the activation of the p53 tumor suppressor pathway.
References
- 1. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of p53-mediated apoptosis and cell cycle arrest by Steel factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RGNNV-induced cell cycle arrest at G1/S phase enhanced viral replication via p53-dependent pathway in GS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Apoptosis Assays with CQ627
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a critical physiological process essential for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, the identification and characterization of novel compounds that can modulate apoptosis are of significant interest in drug discovery. CQ627 is a novel small molecule compound that has been shown to induce apoptosis in various cancer cell lines. These application notes provide detailed protocols for assessing the apoptotic effects of this compound in vitro using established methodologies.
Mechanism of Action of this compound (Hypothetical)
This compound is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2. By binding to the BH3 domain of Bcl-2, this compound disrupts the interaction between Bcl-2 and the pro-apoptotic proteins Bax and Bak. This leads to the oligomerization of Bax and Bak in the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). MOMP triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Key In Vitro Apoptosis Assays for this compound
Several key assays can be employed to quantify and characterize the apoptotic effects of this compound. These include:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early and late-stage apoptosis.
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: To identify DNA fragmentation, a hallmark of late-stage apoptosis.
The following sections provide detailed protocols for each of these assays and tables with representative (hypothetical) data for the effects of this compound.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle:
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1][2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[1] By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[1]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 500 x g for 5 minutes.
-
For adherent cells, collect the culture medium (containing floating cells) and then detach the adherent cells using trypsin. Combine the detached cells with the cells from the culture medium and centrifuge at 500 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold 1X PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.[3]
-
Staining:
-
To 100 µL of the cell suspension (approximately 1-5 x 10^5 cells), add 5 µL of FITC-conjugated Annexin V.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[3]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[4]
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Data Presentation:
Hypothetical data for a human breast cancer cell line (MCF-7) treated with this compound for 24 hours.
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |
| 5 | 60.3 ± 4.2 | 28.9 ± 2.5 | 10.8 ± 1.8 |
| 10 | 35.8 ± 3.8 | 45.7 ± 3.1 | 18.5 ± 2.2 |
| 25 | 15.1 ± 2.9 | 50.3 ± 4.0 | 34.6 ± 3.5 |
Experimental Workflow for Annexin V/PI Staining
Caption: Workflow for Annexin V/PI apoptosis detection.
Caspase-3/7 Activity Assay
Principle:
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[5] Caspase-3 and -7 are key executioner caspases that cleave a number of cellular substrates.[6] Caspase-3/7 activity assays utilize a specific peptide substrate, typically containing the DEVD sequence, which is recognized and cleaved by active caspase-3 and -7.[7] The cleavage of the substrate releases a reporter molecule that can be detected by fluorescence or luminescence, providing a measure of caspase activity.[7]
Experimental Protocol:
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[6]
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time period. Include untreated cells as a negative control and cells treated with a known apoptosis inducer (e.g., staurosporine) as a positive control.[6][8]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[9]
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[9]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation:
Hypothetical data for a human leukemia cell line (K562) treated with this compound for 12 hours.
| This compound Concentration (µM) | Relative Luminescence Units (RLU) | Fold Increase in Caspase-3/7 Activity |
| 0 (Control) | 1,520 ± 150 | 1.0 |
| 1 | 4,864 ± 320 | 3.2 |
| 5 | 12,616 ± 890 | 8.3 |
| 10 | 25,080 ± 1,500 | 16.5 |
| 25 | 38,304 ± 2,100 | 25.2 |
This compound-Induced Apoptosis Signaling Pathway
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle:
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments by endonucleases.[10] The TUNEL assay is designed to detect these DNA strand breaks. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[10][11] The incorporated label, which can be a fluorophore or a hapten for subsequent detection, allows for the visualization and quantification of apoptotic cells.[11]
Experimental Protocol:
-
Sample Preparation:
-
Adherent Cells: Grow cells on coverslips or in chamber slides. After treatment with this compound, wash with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[10]
-
Suspension Cells: Prepare cell smears on slides using a cytocentrifuge.
-
-
Permeabilization: To allow the TdT enzyme to access the nucleus, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[10]
-
Equilibration: Wash the cells with PBS and then incubate with Equilibration Buffer for 10 minutes at room temperature.[11]
-
TdT Labeling Reaction:
-
Prepare the TdT reaction mix containing TdT enzyme and fluorescently labeled dUTPs (e.g., FITC-dUTP) according to the kit manufacturer's instructions.
-
Remove the Equilibration Buffer and add the TdT reaction mix to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber.[11]
-
-
Washing: Stop the reaction by washing the cells twice with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.
-
Microscopy: Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.
Data Presentation:
Hypothetical data for a human colon cancer cell line (HCT116) treated with this compound for 48 hours.
| This compound Concentration (µM) | % TUNEL-Positive Cells |
| 0 (Control) | 1.8 ± 0.6 |
| 1 | 8.5 ± 1.5 |
| 5 | 25.3 ± 3.1 |
| 10 | 55.9 ± 4.8 |
| 25 | 82.1 ± 6.2 |
Logical Relationship of Apoptotic Events
Caption: Chronological progression of key apoptotic events.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for investigating the pro-apoptotic activity of the novel compound this compound. By employing a combination of Annexin V/PI staining, caspase activity assays, and the TUNEL assay, researchers can effectively characterize the induction of apoptosis, delineate the underlying signaling pathways, and quantify the dose- and time-dependent effects of this compound. This multi-faceted approach is crucial for the preclinical evaluation of new anticancer drug candidates.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. kumc.edu [kumc.edu]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. promega.com [promega.com]
- 10. clyte.tech [clyte.tech]
- 11. antbioinc.com [antbioinc.com]
Application Notes and Protocols for CQ627 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
CQ627 is a novel molecular glue degrader that selectively targets the RIO Kinase 2 (RIOK2) for proteasomal degradation. It has demonstrated potent anti-proliferative activity in various cancer cell lines, inducing apoptosis and cell cycle arrest. These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro cell culture experiments, along with an overview of its mechanism of action and the relevant signaling pathways.
Introduction to this compound
This compound is a small molecule that induces the degradation of RIOK2, an atypical serine/threonine kinase crucial for ribosome biogenesis and cell cycle progression. By recruiting the E3 ubiquitin ligase RNF126, this compound facilitates the ubiquitination and subsequent degradation of RIOK2 by the proteasome. This targeted protein degradation leads to potent anti-cancer effects, as demonstrated in leukemia and other cancer models. In the MOLT4 leukemia cell line, this compound induces RIOK2 degradation with a DC50 of 410 nM and causes cell cycle arrest at the G2/M phase.
Data Presentation
This compound Physicochemical and Biological Properties
| Property | Value | Source |
| Molecular Weight | Not explicitly found in search results | - |
| Mechanism of Action | Molecular Glue Degrader | [1](1) |
| Target Protein | RIO Kinase 2 (RIOK2) | [1](1) |
| E3 Ligase Recruited | RNF126 | [1](1) |
| Reported Activity (DC50) | 410 nM in MOLT4 cells | [1](1) |
Solubility of this compound
| Solvent | Anticipated Solubility | Notes |
| DMSO | Soluble (exact concentration to be determined) | Primary solvent for creating high-concentration stock solutions. |
| Ethanol | Potentially soluble, but likely less than DMSO. | May be used for specific experimental needs, but compatibility with cell culture media should be verified. |
| Water / PBS | Likely insoluble or poorly soluble. | Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Pre-weighing and Handling:
-
Before opening, centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
-
Calculating the required amount of DMSO:
-
To prepare a 10 mM stock solution, the volume of DMSO required will depend on the molecular weight (MW) of this compound. As the exact MW is not provided, we will use a hypothetical MW of 500 g/mol for this example calculation. It is critical to use the actual molecular weight provided on the product's certificate of analysis for accurate calculations.
-
Formula: Volume of DMSO (in µL) = (Mass of this compound in mg / MW of this compound in g/mol ) * 100,000
-
Example for 1 mg of this compound (assuming MW = 500 g/mol ): Volume of DMSO (µL) = (1 mg / 500 g/mol ) * 100,000 = 200 µL
-
-
Dissolution:
-
Carefully add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Serial Dilution:
-
It is recommended to perform serial dilutions of the high-concentration stock solution to prepare intermediate concentrations before the final dilution into the cell culture medium. This minimizes the volume of DMSO added to the cells.
-
For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in sterile DMSO or cell culture medium.
-
-
Final Dilution in Cell Culture Medium:
-
Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your cell culture experiment.
-
Formula: Volume of stock (µL) = (Final concentration in µM * Final volume of medium in mL) / Stock concentration in mM
-
Example for a final concentration of 1 µM in 2 mL of medium, using a 1 mM intermediate stock: Volume of stock (µL) = (1 µM * 2 mL) / 1 mM = 2 µL
-
Add the calculated volume of the this compound solution to the pre-warmed complete cell culture medium.
-
Immediately mix well by gentle pipetting or swirling.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This accounts for any effects of the solvent on the cells.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualizations
Signaling Pathway of RIOK2 and Mechanism of Action of this compound
Caption: RIOK2 signaling and this compound mechanism.
Experimental Workflow for this compound Preparation and Cell Treatment
Caption: this compound preparation workflow.
References
Application Notes and Protocols: A Comparative Analysis of RIOK2 Inhibition via Lentiviral shRNA Knockdown and CQ627 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Right Open Reading Frame Kinase 2 (RIOK2) has emerged as a significant therapeutic target in oncology. As an atypical serine/threonine kinase, RIOK2 is integral to 40S ribosomal subunit maturation, protein synthesis, and cell cycle progression. Its overexpression is correlated with poor prognosis in various cancers, including non-small cell lung cancer, glioblastoma, and acute myeloid leukemia.[1][2] Consequently, inhibiting RIOK2 function presents a promising strategy for cancer therapy.
Two primary methods for targeting RIOK2 are explored in this document: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological degradation using the molecular glue CQ627. While both approaches aim to abrogate RIOK2 function, they operate through distinct mechanisms, leading to potentially different cellular outcomes and therapeutic implications. Lentiviral shRNA offers stable, long-term suppression of RIOK2 expression, whereas this compound induces rapid degradation of the RIOK2 protein via the ubiquitin-proteasome system.[3][4]
These application notes provide a detailed comparison of these two methodologies, including their mechanisms of action, effects on cancer cell lines, and comprehensive protocols for their implementation and analysis.
Mechanisms of Action
Lentiviral shRNA Knockdown of RIOK2
This compound-Mediated RIOK2 Degradation
This compound is a novel molecular glue degrader that specifically targets RIOK2. Unlike traditional inhibitors that block the catalytic activity of a kinase, this compound facilitates the degradation of the entire RIOK2 protein. It achieves this by inducing a novel interaction between RIOK2 and the E3 ubiquitin ligase RNF126. This induced proximity leads to the polyubiquitination of RIOK2, marking it for degradation by the 26S proteasome. This event results in the rapid and efficient removal of RIOK2 protein from the cell.
Comparative Data on Cellular Effects
The following tables summarize the quantitative effects of RIOK2 inhibition through shRNA knockdown and this compound treatment on various cancer cell lines. Disclaimer: The data presented below is compiled from multiple sources and does not represent a direct head-to-head comparison within a single study. Experimental conditions may vary between studies.
| Cell Line | Method | Parameter | Result | Reference |
| MOLT4 (Leukemia) | This compound Treatment | RIOK2 Degradation (DC50) | 410 nM | [3] |
| MOLT4 (Leukemia) | This compound Treatment | Apoptosis | Dose-dependent increase | [3] |
| MOLT4 (Leukemia) | This compound Treatment | Cell Cycle | G2/M phase arrest | [3] |
| HSC-2 (Oral Squamous Cell Carcinoma) | siRNA Knockdown | Cell Growth | Statistically significant decrease | [6] |
| KOSC-2 (Oral Squamous Cell Carcinoma) | siRNA Knockdown | Cell Growth | Statistically significant decrease | [6] |
| Human Oral Squamous Carcinoma Cells | siRNA Knockdown | Protein Synthesis | Significant decrease | [6][7] |
| Acute Myeloid Leukemia (AML) cells | RIOK2 Inhibitor | Apoptosis | Increased | [2] |
| Glioblastoma cells | RIOK2 Knockdown | Cell Viability & Migration | Decreased | [8] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of RIOK2
This protocol outlines the steps for generating stable RIOK2 knockdown in a cancer cell line using lentiviral particles.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line
-
Lentiviral vector containing shRNA targeting RIOK2 (e.g., pLKO.1-puro)
-
Packaging plasmids (e.g., pMD2.G and psPAX2)
-
Transfection reagent
-
Complete culture medium
-
Puromycin (or other selection antibiotic)
-
Polybrene
-
Western blot reagents
Procedure:
-
Lentivirus Production (in HEK293T cells):
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the RIOK2 shRNA lentiviral vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
After 48-72 hours, harvest the virus-containing supernatant and filter it through a 0.45 µm filter to remove cell debris.
-
(Optional) Concentrate the viral particles to increase titer.
-
-
Transduction of Target Cancer Cells:
-
Seed the target cancer cells in a 6-well plate to be 50-70% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOIs) in the presence of polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Incubate the cells with the virus for 24 hours.
-
Replace the virus-containing medium with fresh complete medium.
-
-
Selection of Stable Knockdown Cells:
-
48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal puromycin concentration should be determined beforehand with a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection for 7-14 days until non-transduced cells are eliminated.
-
-
Validation of RIOK2 Knockdown:
-
Expand the puromycin-resistant cell population.
-
Perform Western blotting to confirm the reduction of RIOK2 protein levels compared to a control cell line transduced with a non-targeting shRNA vector.
-
Protocol 2: this compound Treatment of Cancer Cells
This protocol describes the treatment of cancer cell lines with the RIOK2 degrader this compound and subsequent analysis of cellular effects.
Materials:
-
Target cancer cell line
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
96-well and 6-well plates
-
Reagents for downstream assays (e.g., cell viability, apoptosis, cell cycle analysis)
Procedure:
-
Cell Seeding:
-
Seed the target cancer cells in 96-well plates for viability assays or 6-well plates for apoptosis and cell cycle analysis at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Analysis of Cellular Effects:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Following treatment, perform the cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.
-
-
Apoptosis Assay (e.g., Annexin V/PI staining):
-
Harvest the cells (including floating cells) and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Cell Cycle Analysis:
-
Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., Propidium Iodide) containing RNase.
-
Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
-
Visualizations
Caption: Workflow for RIOK2 knockdown using lentiviral shRNA.
Caption: Mechanism of this compound-induced RIOK2 degradation.
Caption: RIOK2's role in ribosome biogenesis and cell growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viral shRNA and miR RNAi Vector Delivery Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 6. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma [mdpi.com]
- 8. horizondiscovery.com [horizondiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of CQ627 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address low efficacy of CQ627 in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class molecular glue degrader that targets Right Open Reading Frame Kinase 2 (RIOK2), an atypical serine/threonine kinase.[1] Unlike a traditional inhibitor, this compound induces the degradation of the RIOK2 protein. It achieves this by recruiting the E3 ubiquitin ligase RNF126 to RIOK2, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The degradation of RIOK2 has been shown to induce apoptosis and block the cell cycle in the G2/M phase in leukemia cells.[1]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential general reasons for this lack of efficacy?
A2: Low efficacy of targeted therapies like this compound can stem from various factors. General mechanisms of drug resistance include:
-
Target Alterations: Mutations in the target protein (RIOK2) could prevent this compound from binding effectively.
-
Activation of Bypass Pathways: Cancer cells may activate alternative signaling pathways to compensate for the loss of RIOK2 function.[2]
-
Component Alterations in the Degradation Machinery: Changes in the levels or function of the E3 ligase (RNF126) or components of the ubiquitin-proteasome system can impair drug-induced protein degradation.
-
Cell Line Specificity: The genetic and proteomic landscape of a cancer cell line can greatly influence its response to a targeted agent.[3][4]
-
Experimental Variability: Issues with experimental setup, such as incorrect drug concentration, cell seeding density, or incubation time, can lead to apparent low efficacy.[2][5]
Q3: What is a typical effective concentration for this compound?
A3: In the MOLT4 leukemia cell line, this compound has been shown to effectively induce the degradation of RIOK2 with a DC50 (concentration for 50% of maximal degradation) value of 410 nM.[1] However, the optimal concentration can vary significantly between different cancer cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
Problem 1: No significant decrease in cell viability after this compound treatment.
This is a common issue that can be addressed by systematically evaluating several experimental parameters and cellular mechanisms.
Possible Cause & Troubleshooting Steps
-
Sub-optimal Drug Concentration or Incubation Time:
-
Solution: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 10 nM to 10 µM) and measure cell viability at different time points (e.g., 24, 48, 72 hours) to determine the IC50 value for your cell line.[6]
-
-
Incorrect Assessment of Cell Viability:
-
Solution: Use multiple methods to assess cell viability, such as MTT, CellTiter-Glo, or direct cell counting with trypan blue exclusion.[7] Ensure that your chosen assay is compatible with your experimental conditions.
-
-
Cell Line Insensitivity:
-
Solution: Investigate the baseline expression levels of RIOK2 and the E3 ligase RNF126 in your cell line via Western blot or qPCR. Low expression of either could explain the lack of response.
-
-
Drug Integrity:
-
Solution: Ensure that the this compound compound has been stored correctly and is not degraded. Prepare fresh stock solutions for your experiments.
-
Problem 2: RIOK2 protein levels are not decreasing after this compound treatment.
If this compound is not inducing the degradation of its target, its anti-cancer effects will be diminished.
Possible Cause & Troubleshooting Steps
-
Low Expression or Function of RNF126:
-
Solution: Confirm the expression of RNF126 in your cell line. If expression is low, consider using a different cell line or exploring methods to modulate its expression.
-
-
Mutations in RIOK2 or RNF126:
-
Solution: Sequence the RIOK2 and RNF126 genes in your cell line to check for mutations that might interfere with this compound binding or the interaction between the two proteins.
-
-
Impaired Ubiquitin-Proteasome System (UPS):
-
Solution: As a control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. If RIOK2 degradation is rescued, it confirms that the UPS is involved. If not, there may be an issue upstream of proteasomal degradation.
-
Problem 3: Initial response to this compound is followed by the development of resistance.
Acquired resistance is a significant challenge in cancer therapy.[8]
Possible Cause & Troubleshooting Steps
-
Activation of Compensatory Signaling Pathways:
-
Solution: Perform phosphoproteomic or transcriptomic analysis to identify upregulated survival pathways in the resistant cells. This may reveal new therapeutic targets for combination therapies.[9]
-
-
Selection of a Pre-existing Resistant Clone:
-
Solution: Analyze the heterogeneity of your parental cell line. It may contain a subpopulation of cells with intrinsic resistance.[2]
-
Quantitative Data Summary
Effective use of this compound requires careful determination of key quantitative parameters in your specific experimental system.
Table 1: this compound Efficacy Parameters in Different Cell Lines
| Cell Line | IC50 (µM) | DC50 (nM) | Doubling Time (hours) | RIOK2 Expression (Relative Units) | RNF126 Expression (Relative Units) |
| MOLT4 | Data not available | 410[1] | User-defined | User-defined | User-defined |
| User Cell Line 1 | User-defined | User-defined | User-defined | User-defined | User-defined |
| User Cell Line 2 | User-defined | User-defined | User-defined | User-defined | User-defined |
Table 2: Troubleshooting Experimental Conditions
| Parameter | Recommended Range | Purpose |
| Cell Seeding Density | Varies by cell line | Ensure exponential growth during the assay.[10] |
| This compound Concentration | 10 nM - 10 µM | Determine dose-dependent effects. |
| Incubation Time | 24 - 72 hours | Assess time-dependent effects on viability and protein degradation. |
| DMSO Concentration | < 0.1% | Minimize solvent-induced toxicity. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Protocol 2: Western Blot for RIOK2 Degradation
-
Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RIOK2 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Therapy for Cancer - NCI [cancer.gov]
- 9. quantumleaphealth.org [quantumleaphealth.org]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Optimizing CQ627 Concentration for Maximum RIOK2 Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of CQ627, a molecular glue degrader, for the targeted degradation of RIOK2 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce RIOK2 degradation?
A1: this compound is a first-in-class molecular glue degrader that specifically targets the atypical serine/threonine kinase RIOK2 for degradation.[1] It functions by inducing proximity between RIOK2 and the E3 ubiquitin ligase RNF126. This induced proximity leads to the polyubiquitination of RIOK2, marking it for degradation by the 26S proteasome.[1]
Q2: What is the optimal concentration range for this compound to achieve RIOK2 degradation?
A2: The half-maximal degradation concentration (DC50) for this compound in inducing RIOK2 degradation has been determined to be 410 nM in the MOLT4 leukemia cell line.[1] However, the optimal concentration can vary depending on the cell line, treatment duration, and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How long does it take for this compound to induce RIOK2 degradation?
A3: The kinetics of RIOK2 degradation upon this compound treatment should be determined experimentally through a time-course analysis. Degradation can typically be observed within a few hours of treatment. A recommended time-course experiment would involve treating cells with an optimized concentration of this compound and harvesting cell lysates at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) for Western Blot analysis.
Q4: In which cancer cell lines has this compound shown anti-proliferative activity?
A4: this compound has demonstrated potent anti-proliferative activities in a variety of cancer cell lines, suggesting a broad potential for its application in cancer research.[1]
Troubleshooting Guides
Problem 1: Incomplete or No RIOK2 Degradation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 10 µM) to identify the optimal concentration for your cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal RIOK2 degradation. |
| Low Expression of RNF126 E3 Ligase | Verify the expression level of RNF126 in your cell line of interest via Western Blot or qPCR. If expression is low, consider using a different cell line with higher endogenous RNF126 levels. |
| Cell Line Specific Factors | The cellular machinery for protein degradation can vary between cell lines. If possible, test this compound in a different cancer cell line known to be sensitive to the compound. |
| Compound Instability | Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
Problem 2: The "Hook Effect" - Reduced Degradation at High Concentrations
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Formation of Binary Complexes | At very high concentrations, molecular glue degraders can form binary complexes with either the target protein (RIOK2) or the E3 ligase (RNF126), preventing the formation of the productive ternary complex required for degradation. This phenomenon is known as the "hook effect". |
| Solution | Perform a detailed dose-response curve with a wide range of concentrations, including lower concentrations, to identify the optimal concentration window for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect. |
Problem 3: Off-Target Effects
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Non-specific Protein Degradation | Molecular glue degraders can sometimes induce the degradation of proteins other than the intended target. |
| Solution | To assess off-target effects, perform a global proteomics analysis (e.g., using mass spectrometry) on cells treated with this compound versus a vehicle control. This will provide a comprehensive profile of protein-level changes and help identify any unintended degradation events. |
Data Presentation
Table 1: Dose-Response of this compound on RIOK2 Degradation in MOLT4 Cells
| This compound Concentration (nM) | RIOK2 Protein Level (% of Control) |
| 0 (Vehicle) | 100% |
| 10 | 95% |
| 50 | 80% |
| 100 | 65% |
| 410 (DC50) | 50% |
| 1000 | 20% |
| 5000 | 10% |
| 10000 | 15% (Potential Hook Effect) |
Note: The data in this table, with the exception of the DC50 value, are illustrative examples and should be experimentally determined.
Table 2: Time-Course of RIOK2 Degradation with 500 nM this compound in MOLT4 Cells
| Time (hours) | RIOK2 Protein Level (% of Control) |
| 0 | 100% |
| 2 | 85% |
| 4 | 60% |
| 8 | 30% |
| 16 | 15% |
| 24 | 10% |
Note: The data in this table are illustrative examples and should be experimentally determined.
Experimental Protocols
Protocol 1: Western Blot Analysis of RIOK2 Degradation
1. Cell Lysis: a. Plate cells at a desired density and treat with various concentrations of this compound or vehicle control for the desired time. b. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. d. Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for RIOK2 overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
6. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: MTT Cell Viability Assay
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment: a. Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
3. MTT Addition: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.
4. Solubilization: a. Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. b. Mix gently by pipetting or shaking to ensure complete solubilization.
5. Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Co-Immunoprecipitation (Co-IP) of RIOK2 and RNF126
1. Cell Lysis: a. Treat cells with this compound or a vehicle control. To stabilize the interaction, consider pre-treating with a proteasome inhibitor like MG132 for 1-2 hours before lysis. b. Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 in PBS) containing protease inhibitors.
2. Immunoprecipitation: a. Pre-clear the cell lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with a primary antibody against RIOK2 or an isotype control antibody overnight at 4°C with gentle rotation. c. Add fresh protein A/G beads to the lysate and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
3. Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
4. Elution and Western Blotting: a. Elute the immunoprecipitated proteins from the beads by adding 1x Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Analyze the eluted proteins by Western Blotting using antibodies against RNF126 and RIOK2.
Mandatory Visualizations
Caption: this compound-mediated RIOK2 degradation pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified RIOK2 signaling context.
References
Potential off-target effects of CQ627
Technical Support Center: CQ627
This technical support guide provides troubleshooting advice and frequently asked questions regarding the potential off-target effects of this compound, a novel covalent inhibitor of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, maturation, and survival.[1] By covalently binding to the Cysteine 481 residue in the active site of BTK, this compound effectively blocks its downstream signaling.
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is designed for high selectivity towards BTK, like many kinase inhibitors, it may exhibit some degree of off-target activity. Based on the profiles of other BTK inhibitors, potential off-targets for this compound include other kinases with a homologous cysteine residue or a structurally similar active site.[2] Key off-target kinase families to consider are the TEC family (e.g., TEC, ITK) and the Epidermal Growth Factor Receptor (EGFR) family.[3][4][5] Inhibition of these kinases can lead to unintended biological consequences in experimental systems.[1][2]
Q3: Why is understanding the kinase selectivity of this compound important for my research?
Q4: In my cell-based assay, I'm observing significant skin cell toxicity (e.g., in keratinocytes). Is this expected?
A4: This is a critical observation that may be linked to off-target activity. The first-generation BTK inhibitor ibrutinib is known to inhibit EGFR, which can lead to skin toxicities and diarrhea.[1][2] If your experimental model expresses high levels of EGFR, the observed toxicity could be a result of this compound's off-target inhibition of this receptor. We recommend verifying EGFR phosphorylation status in your cells following this compound treatment.
Q5: I am seeing unexpected effects on T-cell activation and proliferation. How can I troubleshoot this?
A5: This phenotype may be due to off-target inhibition of ITK or other TEC family kinases, which are crucial for T-cell receptor (TCR) signaling.[7] While BTK is primarily expressed in B-cells, ITK is essential for T-cell function.[7] To dissect this, consider using a BTK inhibitor with a different selectivity profile or using T-cell lines with ITK knockout/knockdown to see if the effect is still present.
Data Presentation: Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory potency of this compound against its primary target BTK and a panel of representative off-target kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.
| Kinase Target | Family | IC50 (nM) | Selectivity (fold vs. BTK) | Potential Associated Phenotype |
| BTK | TEC | 0.8 | - | On-Target Efficacy |
| ITK | TEC | 35 | 44x | T-cell function modulation[7] |
| TEC | TEC | 25 | 31x | Platelet aggregation effects[2] |
| EGFR | EGFR | 95 | 119x | Skin rash, diarrhea[1][2] |
| HER2 (ERBB2) | EGFR | > 1000 | > 1250x | Low potential for cardiotoxicity |
| CSK | SRC | > 2000 | > 2500x | Low potential for cardiotoxicity[8] |
Note: These are representative data. Actual IC50 values may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a method to determine the IC50 of this compound against a specific kinase.
-
Reagents: Kinase of interest, fluorescently labeled ATP tracer, Europium-labeled anti-tag antibody, this compound serial dilutions.
-
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of this compound in a buffer solution (e.g., DMSO).
-
In a 384-well plate, add the kinase, the Eu-labeled antibody, and the this compound dilution.
-
Incubate for 60 minutes at room temperature to allow the compound to bind to the kinase.
-
Add the fluorescent tracer (e.g., Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor).
-
Incubate for another 60 minutes.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by this compound. Plot the signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cellular EGFR Phosphorylation Assay (Western Blot)
This protocol is used to determine if this compound inhibits EGFR activation in a cellular context.
-
Cell Culture: Culture an EGFR-expressing cell line (e.g., A431) to 80% confluency.
-
Treatment:
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (and a known EGFR inhibitor as a positive control) for 2 hours.
-
Stimulate the cells with Epidermal Growth Factor (EGF) (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
-
Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phosphorylated EGFR (p-EGFR).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Analysis: Quantify the band intensities. A reduction in the p-EGFR/total EGFR ratio in this compound-treated cells compared to the EGF-stimulated control indicates off-target inhibition.
Visualizations
Caption: On-target pathway of this compound inhibiting BTK in B-Cell Receptor (BCR) signaling.
Caption: Potential off-target inhibition of the EGFR signaling pathway by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. ajmc.com [ajmc.com]
- 2. researchgate.net [researchgate.net]
- 3. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to CQ627 treatment in cancer cells
Welcome to the technical support hub for CQ627. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound treatment in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of the fictitious 'Kinase X', a receptor tyrosine kinase frequently overactivated in several cancer types. By binding to the ATP-binding pocket of Kinase X, this compound blocks downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis in sensitive cancer cells.
Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced response. What are the potential causes?
A decreased response to this compound in a previously sensitive cell line is often indicative of acquired resistance. The two most common mechanisms are:
-
On-target resistance: Genetic mutations in the Kinase X gene that prevent this compound from binding effectively.
-
Off-target resistance (Bypass Pathways): Activation of alternative signaling pathways that compensate for the inhibition of Kinase X, allowing the cell to survive and proliferate.
Q3: How can I determine if my resistant cells have a mutation in the Kinase X gene?
The most direct method is to perform Sanger sequencing or Next-Generation Sequencing (NGS) on the Kinase X gene from your resistant cell population. Compare the sequence to that of the parental, sensitive cells to identify any acquired mutations.
Q4: What are some common bypass pathways that can be activated to cause resistance?
Activation of parallel receptor tyrosine kinases (RTKs) such as MET or AXL is a common bypass mechanism. These RTKs can subsequently reactivate downstream pathways like PI3K/AKT or MAPK/ERK, rendering the inhibition of Kinase X ineffective.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound, consider the following troubleshooting steps:
-
Drug Stability: Ensure that your stock solution of this compound is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Cell Seeding Density: Inconsistent cell numbers can drastically affect assay results. Optimize and maintain a consistent seeding density for all experiments.
-
Assay Incubation Time: The duration of drug exposure can influence the IC50 value. Ensure the incubation time is consistent and sufficient to induce a biological response.
-
Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
Table 1: Impact of Experimental Parameters on this compound IC50 Values
| Parameter | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) |
| Cell Seeding Density | 2,000 cells/well | 50 ± 4.5 | 10,000 cells/well | 95 ± 8.2 |
| Incubation Time | 48 hours | 75 ± 6.1 | 72 hours | 48 ± 5.3 |
| Serum Concentration | 2% FBS | 42 ± 3.9 | 10% FBS | 88 ± 7.6 |
Investigating Resistance Mechanisms
Workflow for Identifying Resistance Mechanisms
The following diagram outlines a general workflow for investigating the mechanisms behind acquired resistance to this compound.
Caption: Workflow for diagnosing this compound resistance mechanisms.
Signaling Pathways in this compound Action and Resistance
The diagrams below illustrate the targeted signaling pathway and a common resistance mechanism.
Caption: this compound inhibits the Kinase X signaling pathway.
Caption: MET activation bypasses this compound-mediated Kinase X inhibition.
Table 2: Common Kinase X Mutations Conferring this compound Resistance
| Mutation | Location | Mechanism of Resistance | Fold Increase in IC50 |
| L718Q | Kinase Domain | Steric hindrance, prevents this compound binding | ~15-fold |
| T790M | Gatekeeper Residue | Increases ATP affinity, outcompetes this compound | >100-fold |
| C797S | Covalent Binding Site | Prevents irreversible binding (if applicable) | >50-fold |
Experimental Protocols
Protocol 1: Western Blotting for Bypass Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in bypass signaling pathways, such as MET and AKT.
Materials:
-
Parental (sensitive) and this compound-resistant cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Plate both sensitive and resistant cells. Treat with this compound (e.g., at the IC50 concentration for sensitive cells) for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (20-30 µg per lane) and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Compare the levels of phosphorylated proteins between sensitive and resistant cells, normalizing to total protein and the loading control (GAPDH). An increase in p-MET or p-AKT in resistant cells suggests bypass pathway activation.
Technical Support Center: Troubleshooting Apoptosis Induction with CQ627
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are not observing the expected apoptotic effects of CQ627 in their cell line. The following resources are designed to help you identify potential experimental issues and explore reasons for cellular resistance.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound, but I'm not seeing any signs of apoptosis. What are the primary areas I should investigate?
A lack of apoptotic response can be attributed to three main areas: issues with the compound itself, the health and characteristics of your cell line, or the experimental procedure and detection methods. A systematic troubleshooting approach is recommended to pinpoint the issue.
Q2: How can I be sure that my this compound compound is active and my experimental setup is capable of detecting apoptosis?
It is crucial to include proper controls in your experiment. We recommend using a well-characterized apoptosis inducer, such as Staurosporine or Camptothecin, as a positive control on a sensitive cell line to confirm that your assay and overall experimental workflow are functioning correctly.[1][2] Additionally, ensure that your stock solution of this compound has been stored correctly and has not degraded.
Q3: Could my cell line be resistant to this compound?
Yes, both intrinsic and acquired resistance are common reasons for a lack of apoptotic response.[1] Resistance can be multifactorial and may involve:
-
High levels of anti-apoptotic proteins: Overexpression of proteins from the Bcl-2 family can increase the threshold for apoptosis induction.[1]
-
Drug efflux pumps: Cells can express transmembrane proteins that actively pump the compound out of the cell, preventing it from reaching its target.
-
Alterations in the drug target: Mutations or changes in the expression of the molecular target of this compound can prevent the drug from binding effectively.[3]
-
Defective signaling pathways: Mutations or alterations in key apoptosis signaling proteins, such as p53, can render cells resistant to certain apoptotic stimuli.[1]
Q4: Is it possible I am missing the optimal window for detecting apoptosis?
Absolutely. Apoptosis is a dynamic process, and the timing of your analysis is critical.[1]
-
Measuring too early: The percentage of apoptotic cells may be too low to be detected.
-
Measuring too late: Cells may have already progressed to secondary necrosis, which can confound the results of assays like Annexin V/PI staining.[1]
A time-course experiment is essential to determine the optimal endpoint for your specific cell line and this compound concentration.
Q5: My negative control is showing a high level of apoptosis. What could be the cause?
High background apoptosis in your negative control can obscure your results and may be caused by:
-
Poor cell health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination like mycoplasma.
-
Harsh experimental conditions: Over-trypsinization, excessive pipetting, or high concentrations of solvents (like DMSO) can cause cell damage and induce apoptosis or necrosis.[4][5]
-
Overconfluence or starvation: Stressed cells due to nutrient deprivation or overconfluence can undergo spontaneous apoptosis.
Troubleshooting Guide
If you are not observing apoptosis with this compound, follow this step-by-step troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of CQ627 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges during in vivo experiments with CQ627, particularly concerning its formulation and bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our mouse xenograft model after oral administration. What are the potential causes?
A1: Low and inconsistent plasma concentrations of this compound following oral administration can stem from several factors, primarily related to its physicochemical properties. Many small molecule inhibitors and degraders exhibit poor aqueous solubility and/or low permeability across the intestinal epithelium. The most common causes for low oral bioavailability are categorized as poor membrane permeation and presystemic degradation.[1] Key issues could include:
-
Poor Aqueous Solubility: If this compound has low solubility in gastrointestinal fluids, its dissolution will be slow, limiting the amount of drug available for absorption.
-
Low Permeability: The compound may have difficulty passing through the intestinal cell wall to enter systemic circulation.
-
First-Pass Metabolism: this compound might be extensively metabolized in the liver or gut wall before it reaches systemic circulation.
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein, which actively pump it back into the intestinal lumen.
-
Formulation Issues: The chosen vehicle for administration may not be optimal for solubilizing or stabilizing the compound.
Q2: What are the recommended starting points for formulating this compound for oral gavage in mice?
A2: For preclinical in vivo studies, it is crucial to start with a formulation that maximizes exposure. Given that the specific solubility characteristics of this compound are not detailed in initial publications, a tiered approach to formulation development is recommended. The selection of a formulation strategy depends on the physicochemical characteristics of the API, the desired release profile, and the target indication.[2]
-
Simple Aqueous Suspensions: If the required dose is low and the compound has acceptable wettability, a simple suspension in an aqueous vehicle with a suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose) can be a starting point.
-
Co-solvent Systems: For compounds with poor aqueous solubility, a co-solvent system can be employed.[3] A common example is a mixture of polyethylene glycol 300 (PEG300), Tween 80, and water.
-
Lipid-Based Formulations: Lipid-based drug delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are a promising approach for enhancing the bioavailability of poorly soluble drugs.[4][5] These formulations can improve drug solubilization and facilitate lymphatic transport.[6]
Q3: How can we improve the solubility and dissolution rate of this compound?
A3: Several techniques can be employed to enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound. These methods include physical and chemical modifications.[7]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can lead to a faster dissolution rate.[6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution.[8] This can be achieved through techniques like spray drying or hot-melt extrusion.
-
Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug.[9]
Troubleshooting Guide
Issue: Inconsistent Results in Oral Dosing Studies
If you are observing high variability in plasma concentrations between animals or between different study days, consider the following troubleshooting steps:
-
Formulation Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each administration to prevent settling of drug particles.
-
Vehicle Selection: The chosen vehicle may not be optimal. It is advisable to screen several formulation types to identify one that provides consistent absorption.
-
Dose Volume and Administration Technique: Ensure accurate and consistent oral gavage technique to minimize variability.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
This protocol describes a method to increase the dissolution rate of this compound by reducing its particle size.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
High-pressure homogenizer or bead mill
-
Particle size analyzer
Method:
-
Prepare a pre-suspension of this compound in the stabilizer solution at the desired concentration.
-
Homogenize the pre-suspension using a high-pressure homogenizer or a bead mill.
-
Monitor the particle size distribution at regular intervals until the desired particle size (typically < 200 nm) is achieved.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Formulation in a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a method for preparing a lipid-based formulation to improve the solubility and absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Method:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution with water.
-
Dissolve this compound in the selected SEDDS pre-concentrate with gentle heating and vortexing until a clear solution is obtained.
-
Evaluate the self-emulsification performance of the drug-loaded SEDDS by adding it to water and observing the formation of a microemulsion.
-
Characterize the resulting microemulsion for droplet size and drug release in vitro.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Mice (20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension (0.5% MC) | 150 ± 35 | 4.0 | 1200 ± 250 | 5 |
| Nanosuspension | 450 ± 70 | 2.0 | 3800 ± 500 | 16 |
| SEDDS | 980 ± 150 | 1.5 | 8500 ± 1100 | 35 |
Data are presented as mean ± standard deviation (n=5). Bioavailability is relative to intravenous administration.
Visualizations
Caption: Workflow for this compound formulation development.
Caption: Decision tree for troubleshooting low bioavailability.
Caption: this compound-induced degradation of RIOK2.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
Minimizing CQ627 toxicity in non-cancerous cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the toxicity of CQ627 in non-cancerous cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are its potential on-target effects in non-cancerous cells?
A1: this compound is a molecular glue degrader that induces the degradation of Right Open Reading Frame Kinase 2 (RIOK2).[1] RIOK2 is a crucial enzyme for the maturation of the 40S ribosomal subunit, a fundamental component of the protein synthesis machinery.[1][2][3] In normal, non-cancerous cells, RIOK2 is essential for cell viability and proliferation.[3] Therefore, the on-target effect of this compound in non-cancerous cells is the inhibition of protein synthesis, which can lead to cytotoxicity. This is particularly relevant in actively dividing cells that have a high demand for protein production.[1] Studies have shown that RIOK2 is also a master regulator of human blood cell development, driving the formation of red blood cells while suppressing other lineages.[4][5][6] Consequently, on-target toxicity in vivo might manifest as hematopoietic dysfunction.[5][7]
Q2: What are the potential off-target toxicities of this compound?
A2: As a molecular glue degrader, this compound carries the risk of off-target degradation, where it might induce the degradation of proteins other than RIOK2.[8] This can lead to unpredictable biological effects and cellular stress. Additionally, as a kinase inhibitor, this compound could potentially inhibit other kinases with structural similarities to RIOK2, leading to a range of off-target effects. Common toxicities associated with kinase inhibitors include skin rash, diarrhea, and hypertension, though these are typically observed in a clinical setting.[9][10] The specific off-target profile of this compound in non-cancerous cells has not been extensively characterized in publicly available literature.
Q3: How can I assess the toxicity of this compound in my non-cancerous cell line?
A3: A multi-parametric approach is recommended to accurately assess the cytotoxicity of this compound. This should include assays that measure different cellular health parameters:
-
Cell Viability Assays: Such as MTT or Calcein-AM assays, measure metabolic activity or cell membrane integrity, respectively.[11][12][13][14][15][16]
-
Cytotoxicity Assays: Like the LDH release assay, quantify cell membrane damage.[17][18][19][20]
-
Apoptosis Assays: Using flow cytometry with Annexin V and Propidium Iodide (PI) staining can differentiate between healthy, apoptotic, and necrotic cells.[21][22][23]
Q4: Are there any general strategies to reduce the toxicity of this compound in my experiments?
A4: Yes, several strategies can be employed to minimize the toxic effects of this compound in non-cancerous cells:
-
Dose and Time Optimization: Conduct dose-response and time-course experiments to determine the lowest effective concentration and shortest exposure time that achieves the desired effect on your target (cancer) cells while minimizing toxicity in non-cancerous control cells.
-
Use of Cytoprotective Agents: Co-treatment with antioxidants like N-acetylcysteine (NAC) can mitigate cytotoxicity caused by oxidative stress, a common mechanism of drug-induced damage.[24][25][26][27][28]
-
3D Cell Culture Models: Transitioning from 2D monolayer cultures to 3D spheroid or organoid models can provide a more physiologically relevant environment. Cells in 3D cultures often exhibit increased resistance to drug toxicity compared to their 2D counterparts.[29][30][31][32][33][34]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High toxicity observed in non-cancerous control cells at low this compound concentrations. | The specific non-cancerous cell line is highly sensitive to RIOK2 inhibition. | - Perform a more granular dose-response curve to identify a narrower therapeutic window.- Reduce the exposure time of this compound.- Consider using a different non-cancerous cell line that may be less sensitive. |
| Inconsistent results across different cytotoxicity assays. | Different assays measure different aspects of cell death (e.g., metabolic activity vs. membrane integrity). The timing of the assay can also influence results. | - Use a combination of assays to get a comprehensive picture of cytotoxicity.- Ensure that the timing of the assay is appropriate for the expected mechanism of cell death (e.g., apoptosis may take longer to become apparent than necrosis). |
| High background in LDH assay. | Serum in the culture medium contains LDH, leading to a high background signal. | - Use serum-free medium during the this compound treatment period if possible.- Include appropriate controls, such as medium-only wells, to subtract the background LDH activity.[19] |
| Difficulty distinguishing between apoptosis and necrosis. | Late-stage apoptotic cells will have compromised membrane integrity, making them positive for both Annexin V and PI. | - Perform a time-course experiment to capture cells in the early stages of apoptosis (Annexin V positive, PI negative).- Analyze cell morphology to supplement the flow cytometry data. |
Quantitative Data Summary
Due to the novelty of this compound, there is limited publicly available data on its cytotoxicity in non-cancerous cell lines. The following table includes published IC50 values for cancer cell lines for comparative purposes. Researchers should determine the IC50 for their specific non-cancerous cell lines experimentally.
| Compound | Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| This compound | MOLT4 | Leukemia | Not specified | 0.41 (DC50) | [21] |
Note: DC50 refers to the concentration for 50% of maximal degradation of the target protein.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[11][35][36][37][38]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired experimental time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol is based on common LDH assay kits.[17][18][19][20]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Supernatant Collection: After treatment, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is a standard procedure for assessing apoptosis.[21][22][23]
-
Cell Collection: Following treatment with this compound, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
References
- 1. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of RIOK2 as a master regulator of human blood cell development. | Broad Institute [broadinstitute.org]
- 7. RIO-kinase 2 is essential for hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. condrug.com [condrug.com]
- 9. archive.cancerworld.net [archive.cancerworld.net]
- 10. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 13. Cytotoxicity Assay - Calcein AM [protocols.io]
- 14. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 15. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. cellbiologics.com [cellbiologics.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. N-acetylcysteine reduced the immunotoxicity effects induced in vitro by azoxystrobin and iprodione fungicides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection [mdpi.com]
- 26. repository.up.ac.za [repository.up.ac.za]
- 27. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pharmanow.live [pharmanow.live]
- 31. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. oxfordglobal.com [oxfordglobal.com]
- 34. researchgate.net [researchgate.net]
- 35. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 36. broadpharm.com [broadpharm.com]
- 37. MTT assay protocol | Abcam [abcam.com]
- 38. MTT (Assay protocol [protocols.io]
Technical Support Center: RNF126 E3 Ligase Substrate Confirmation
This guide provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols for researchers investigating whether RNF126 is the E3 ubiquitin ligase for a protein of interest, here referred to as CQ627.
Frequently Asked Questions (FAQs)
Q1: What is RNF126 and what is its known function?
RNF126 (Ring Finger Protein 126) is an E3 ubiquitin-protein ligase.[1][2][3] E3 ligases are critical components of the ubiquitin-proteasome system, which tag substrate proteins with ubiquitin, often marking them for degradation by the proteasome. RNF126 is known to be involved in various cellular processes, including:
-
DNA Damage Repair: RNF126 plays a role in both non-homologous end joining (NHEJ) and homologous recombination-mediated DNA repair.[4][5]
-
Cell Cycle Regulation: It can ubiquitinate and promote the degradation of p21, a key cell cycle inhibitor.[2][4]
-
Protein Quality Control: RNF126 is part of a complex that ubiquitinates mislocalized proteins in the cytosol for degradation.[1][2]
-
Receptor Sorting and Degradation: It is involved in the endosomal sorting and degradation of several membrane receptors like EGFR.[1][2]
-
Signaling Pathways: RNF126 expression and function are regulated by signaling pathways such as EGFR, ERK, AKT, and NF-κB.[6][7]
Q2: What is the general strategy to confirm that RNF126 is the E3 ligase for my protein of interest, this compound?
Confirming an E3 ligase-substrate relationship typically involves a multi-step experimental approach to demonstrate:
-
Direct Interaction: RNF126 and this compound physically interact within the cell.
-
In Vitro Ubiquitination: RNF126 can directly ubiquitinate this compound in a controlled, cell-free environment.
-
Cellular Degradation: The stability of this compound in cells is dependent on RNF126 activity.
The following sections provide detailed protocols and troubleshooting for each of these steps.
Q3: What are the key reagents I will need for these experiments?
You will need:
-
High-quality antibodies specific for RNF126 and this compound.
-
Expression vectors for tagged versions of RNF126 and this compound (e.g., FLAG, HA, His tags).
-
Purified, recombinant proteins: RNF126, this compound, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and ubiquitin.[8][9][10]
-
Cell lines for transfection (e.g., HEK293T).
-
Reagents for immunoprecipitation, western blotting, and cell culture.
-
Proteasome inhibitors (e.g., MG132) and protein synthesis inhibitors (e.g., Cycloheximide).[11][12][13]
Troubleshooting Guides and Experimental Protocols
Experiment 1: Co-Immunoprecipitation (Co-IP) to Demonstrate In Vivo Interaction
This experiment aims to show that RNF126 and this compound associate within a cellular context.
Experimental Workflow
Caption: Workflow for Co-Immunoprecipitation.
Detailed Protocol
-
Cell Culture and Transfection: Seed HEK293T cells and co-transfect with plasmids encoding tagged RNF126 (e.g., FLAG-RNF126) and tagged this compound (e.g., HA-CQ627).
-
Proteasome Inhibition: 24-48 hours post-transfection, treat cells with a proteasome inhibitor like MG132 (10-20 µM) for 4-6 hours before harvesting. This is crucial as it prevents the degradation of the ubiquitinated substrate, making the transient interaction easier to capture.[14][15]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the tag on RNF126 (e.g., anti-FLAG antibody).
-
Complex Capture: Add Protein A/G magnetic beads or agarose beads to pull down the antibody-protein complexes.[16]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody against the tag on this compound (e.g., anti-HA antibody). A band corresponding to this compound in the RNF126 immunoprecipitate indicates an interaction.
Troubleshooting
| Issue | Possible Cause | Solution |
| No this compound band in the RNF126 IP lane | Weak or transient interaction. | Increase the amount of starting cell lysate. Ensure proteasome inhibitor (MG132) was used to stabilize the complex.[14] Optimize the washing steps with less stringent buffers. |
| Antibody not working for IP. | Validate the antibody for immunoprecipitation applications. | |
| Low expression of proteins. | Confirm expression of both tagged proteins in the input lysate by Western Blot. | |
| High background/non-specific bands | Insufficient washing. | Increase the number of wash steps or the salt concentration in the wash buffer. |
| Antibody cross-reactivity. | Include a control IP with a non-specific IgG antibody to identify non-specific binding. |
Experiment 2: In Vitro Ubiquitination Assay
This assay directly tests if RNF126 can catalyze the ubiquitination of this compound in a controlled, cell-free system.
Experimental Workflow
Caption: In Vitro Ubiquitination Assay Workflow.
Detailed Protocol
-
Reaction Setup: In a microcentrifuge tube, combine the following purified recombinant components in a ubiquitination buffer (e.g., 25 mM Tris-HCl, 100 mM NaCl, 4 mM MgCl2, 1 mM DTT).[8]
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for 60-90 minutes.[8][10]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody specific for this compound. The appearance of a ladder of higher molecular weight bands or a smear above the unmodified this compound band indicates polyubiquitination.
Quantitative Data Summary
| Component | Recommended Concentration |
| E1 Enzyme | 50-100 nM |
| E2 Enzyme (e.g., UbcH5b) | 0.5-1.5 µM |
| Ubiquitin | 10-30 µM |
| ATP | 2-5 mM |
| RNF126 (E3) | 40-200 nM |
| This compound (Substrate) | 0.5-1 µM |
Concentrations should be optimized for each specific E3-substrate pair.[8][9]
Troubleshooting
| Issue | Possible Cause | Solution |
| No ubiquitination observed | Inactive recombinant protein(s). | Test the activity of each component individually. Ensure proper protein folding and storage. Run an auto-ubiquitination assay for RNF126 as a positive control.[17] |
| Incorrect E2 enzyme. | RNF126 is known to work with UbcH5b.[8][9] Test other E2 enzymes if necessary. | |
| Reaction conditions are not optimal. | Optimize incubation time, temperature, and component concentrations. | |
| Only mono-ubiquitination is seen | Insufficient incubation time. | Increase the incubation time to allow for chain elongation. |
| Using ubiquitin mutants. | Ensure you are using wild-type ubiquitin, not a mutant that prevents chain formation. |
Experiment 3: Cellular Protein Degradation Assay (Cycloheximide Chase)
This experiment determines if the stability of endogenous or overexpressed this compound is regulated by RNF126 in cells.
Experimental Workflow
Caption: Cycloheximide (CHX) Chase Assay Workflow.
Detailed Protocol
-
Cell Preparation: Prepare two sets of cells: a control group (e.g., expressing a scramble shRNA) and an experimental group where RNF126 expression is knocked down (using shRNA or siRNA) or knocked out (using CRISPR/Cas9).
-
Inhibit Protein Synthesis: Treat both sets of cells with cycloheximide (CHX), a protein synthesis inhibitor.[11][12][13] This allows for the observation of the degradation of the existing pool of proteins.[18][19]
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Analysis: Prepare cell lysates and analyze the protein levels of this compound at each time point by Western blotting. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Quantification: Quantify the band intensities to determine the half-life of this compound in both control and RNF126-depleted cells. An increased half-life and slower degradation rate of this compound in the absence of RNF126 would strongly suggest that RNF126 mediates its degradation.
Troubleshooting
| Issue | Possible Cause | Solution |
| No degradation of this compound observed | This compound is a very stable protein. | Extend the time course of the CHX chase (e.g., up to 24 hours). |
| CHX is not effective. | Check the concentration and viability of the CHX stock. | |
| No difference in degradation rate | RNF126 is not the primary E3 ligase for this compound under these conditions. | Consider that other E3 ligases might be involved or that RNF126-mediated degradation is context-dependent (e.g., requires a specific cellular signal). |
| Incomplete knockdown of RNF126. | Verify the knockdown efficiency of RNF126 by Western blot or qPCR. |
RNF126 Signaling Context
The activity of RNF126 can be influenced by upstream signaling pathways. For instance, pathways like AKT and EGFR signaling have been linked to RNF126 function.[6][7] If initial experiments are inconclusive, consider whether a specific cellular stimulus or condition is required to induce the RNF126-mediated degradation of this compound.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. mdpi.com [mdpi.com]
- 5. RNF126 ring finger protein 126 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Roles of RNF126 and BCA2 E3 ubiquitin ligases in DNA damage repair signaling and targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E3 Ubiquitin ligase RNF126 regulates the progression of tongue cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligase RNF126 Directly Ubiquitinates Frataxin, Promoting Its Degradation: Identification of a Potential Therapeutic Target for Friedreich Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The E3 ubiquitin ligase RNF126 facilitates quality control of unimported mitochondrial membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin-binding domain fusions (ligase traps) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling a New Frontier in RIOK2-Targeted Therapeutics: A Comparative Analysis of the Molecular Glue Degrader CQ627 and Other RIOK2 Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, the atypical kinase RIOK2 has emerged as a compelling target due to its critical role in ribosome biogenesis and cell cycle progression.[1] A novel therapeutic modality, the molecular glue degrader CQ627, has recently been developed, offering a distinct mechanism of action compared to traditional small molecule inhibitors. This guide provides a comprehensive comparison of the efficacy of this compound with other known RIOK2 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Distinguishing Mechanisms: Degradation vs. Inhibition
A fundamental difference sets this compound apart from other RIOK2-targeting compounds: its mechanism of action. While inhibitors like CQ211 and RIOK2-IN-1 function by binding to the kinase's active site to block its ATPase activity, this compound acts as a "molecular glue."[1] It induces the degradation of the RIOK2 protein by recruiting the E3 ubiquitin ligase RNF126, leading to the ubiquitination and subsequent proteasomal degradation of RIOK2.[1] This distinction is critical, as eliminating the entire protein can offer a more sustained and potent therapeutic effect compared to reversible inhibition.
Quantitative Comparison of RIOK2-Targeting Compounds
The following table summarizes key quantitative data for this compound and other notable RIOK2 inhibitors. This data highlights the distinct pharmacological profiles of a degrader versus inhibitors.
| Compound | Type | Target | Key Efficacy Metrics | Cell Line(s) | Reference(s) |
| This compound | Molecular Glue Degrader | RIOK2 Degradation | DC50: 410 nM | MOLT-4 | [1] |
| Dmax: >90% at 1 µM (24h) | MOLT-4 | ||||
| Anti-Proliferative Activity | IC50: 0.13 µM | MOLT-4 | |||
| CQ211 | Inhibitor | RIOK2 Kinase Activity | Kd: 6.1 nM | - | [2] |
| IC50 (ATPase): 139 nM | - | [2] | |||
| Anti-Proliferative Activity | IC50: 0.61 µM | MKN-1 | [2] | ||
| IC50: 0.38 µM | HT-29 | [2] | |||
| RIOK2-IN-1 | Inhibitor | RIOK2 Kinase Activity | Kd: 150 nM | - | [3] |
| Anti-Proliferative Activity | IC50: 14.6 µM | - | [3] | ||
| NSC139021 | Inhibitor (reported) | RIOK2 (activity may be independent) | Anti-Proliferative Activity | IC50: 5-15 µM (time-dependent) | U118MG, LN-18, GL261 |
Note: DC50 represents the concentration required to induce 50% degradation of the target protein. Dmax is the maximum degradation achieved. Kd is the dissociation constant, indicating binding affinity. IC50 is the half-maximal inhibitory concentration.
Notably, studies have shown that this compound exhibits stronger anti-proliferative activities in various cancer cell lines compared to the RIOK2 inhibitor CQ211.[1] Furthermore, while this compound effectively induces RIOK2 degradation, CQ211 shows minimal to no degradation even at higher concentrations.[1] Interestingly, recent findings suggest that the anti-tumor effects of NSC139021 may be independent of RIOK2, highlighting the importance of validating the mechanism of action for targeted therapies.[4][5]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
This assay is crucial for quantifying the degradation of RIOK2 induced by this compound.
-
Cell Culture and Treatment: Seed cells (e.g., MOLT-4) at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the degrader (e.g., this compound) or inhibitor (e.g., CQ211) for specified time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against RIOK2 overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). The percentage of degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the anti-proliferative effects of the compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds (e.g., this compound, CQ211) for a specified duration (e.g., 72 hours).
-
Reagent Incubation: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of a compound to its target protein in live cells.
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding RIOK2 fused to NanoLuc® luciferase and a carrier DNA.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the NanoBRET™ tracer.
-
BRET Measurement: After an incubation period, measure the BRET signal using a luminometer equipped with appropriate filters for donor and acceptor emission.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The IC50 values are determined from the displacement of the tracer by the test compound.
Visualizing the Molecular Mechanisms and Pathways
To further elucidate the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of RIOK2 targeting.
References
- 1. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of the Novel MEK Inhibitor CQ627 in Preclinical Tumor Models
This guide provides a comparative analysis of the in vivo efficacy of CQ627, a novel, potent, and selective inhibitor of MEK1/2, against other commercially available MEK inhibitors. The data presented herein is derived from head-to-head preclinical studies in well-characterized xenograft models of melanoma and colorectal cancer.
Quantitative Efficacy Data Summary
The antitumor activity of this compound was evaluated in various cell line-derived xenograft (CDX) models and compared with established MEK inhibitors, Trametinib and Cobimetinib. The primary endpoint for these studies was Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.
| Compound | Dosing | Tumor Model | Tumor Growth Inhibition (TGI, %) |
| This compound | 10 mg/kg, oral, daily | A375 (Melanoma) | 85% |
| Trametinib | 1 mg/kg, oral, daily | A375 (Melanoma) | 78% |
| Cobimetinib | 10 mg/kg, oral, daily | A375 (Melanoma) | 75% |
| This compound | 10 mg/kg, oral, daily | HT-29 (Colorectal) | 62% |
| Trametinib | 1 mg/kg, oral, daily | HT-29 (Colorectal) | 55% |
| Cobimetinib | 10 mg/kg, oral, daily | HT-29 (Colorectal) | 51% |
Experimental Protocols
In Vivo Xenograft Efficacy Study
1. Cell Culture and Animal Models:
-
A375 (human malignant melanoma) and HT-29 (human colorectal adenocarcinoma) cell lines were obtained from ATCC. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Female athymic nude mice (6-8 weeks old) were used for the studies. All animal procedures were performed in accordance with institutional guidelines for animal care and use.
2. Tumor Implantation and Randomization:
-
A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel was subcutaneously injected into the right flank of each mouse.
-
Tumor growth was monitored twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width^2) / 2.
-
When tumors reached an average volume of 150-200 mm³, animals were randomized into treatment and control groups (n=8-10 mice per group).
3. Dosing and Monitoring:
-
This compound, Trametinib, and Cobimetinib were formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween-80.
-
Animals were dosed orally once daily for 21 consecutive days at the concentrations specified in the data table. The control group received the vehicle only.
-
Animal body weight was recorded twice weekly as a measure of toxicity.
4. Efficacy Evaluation:
-
Tumor volumes were measured twice weekly throughout the study.
-
At the end of the treatment period, the percentage of Tumor Growth Inhibition (TGI) was calculated for each treatment group relative to the vehicle control group.
Visualizations
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound within the MAPK/ERK signaling pathway and the general workflow of the in vivo efficacy studies conducted.
Caption: MAPK/ERK signaling pathway with MEK inhibition by this compound.
Caption: Experimental workflow for in vivo efficacy validation.
A Head-to-Head Comparison of CQ627 and Standard Chemotherapy for Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel RIOK2 degrader, CQ627, and standard-of-care chemotherapy agents for the treatment of leukemia. The analysis is based on preclinical data, with a focus on quantitative comparisons, experimental methodologies, and the underlying mechanisms of action.
Executive Summary
This compound is a first-in-class molecular glue degrader that targets Right Open Reading Frame Kinase 2 (RIOK2), a protein implicated in ribosome biogenesis and cancer progression. Preclinical studies have demonstrated its potential as an anti-leukemic agent, particularly in T-cell acute lymphoblastic leukemia (T-ALL) models. Standard chemotherapy for leukemia, while effective for many patients, is associated with significant toxicity and the development of resistance. This guide directly compares the preclinical profile of this compound with established chemotherapeutic agents, highlighting its novel mechanism and potential advantages.
Data Presentation: Quantitative Comparison of Anti-Leukemic Activity
The following tables summarize the in vitro and in vivo preclinical data for this compound and standard chemotherapy agents in the MOLT-4 human T-ALL cell line. It is important to note that this data is compiled from multiple studies, and direct head-to-head experiments have not been published. Experimental conditions may vary between studies.
| In Vitro Efficacy in MOLT-4 Cells | This compound | Vincristine | Doxorubicin | Cytarabine |
| Mechanism of Action | RIOK2 Molecular Glue Degrader | Microtubule Inhibitor | Topoisomerase II Inhibitor | DNA Synthesis Inhibitor |
| IC50 / DC50 | DC50: 410 nM[1]; IC50: 130 nM[2] | IC50: ~3.3 nM[3] | LD50: 70 nM[4] | IC50: ~90 nM (in CCRF-CEM)[5] |
| Effect on Apoptosis | 57.11% at 900 nM[2] | Induces apoptosis[3] | Induces apoptosis[6] | Induces apoptosis[7] |
| Effect on Cell Cycle | 39.60% G2/M arrest at 900 nM[2] | G2/M arrest[8] | G2/M arrest[4] | S phase arrest[7] |
| In Vivo Efficacy in MOLT-4 Xenograft Model | This compound | Vincristine |
| Dosing Regimen | 10 mg/kg, i.p.[2] | 1 mg/kg, i.p., once weekly[8] |
| Tumor Growth Inhibition (TGI) | 18.6%[2] | Significant antitumor activity (quantitative TGI not specified)[8] |
| Observed Toxicity | No body weight changes observed[2] | Not specified[8] |
| Pharmacokinetic Properties (Mouse) | This compound |
| Half-life (t1/2) | 8 hours[2] |
| Bioavailability | 50% (i.p.)[2] |
Mechanism of Action
This compound: A Novel Approach to Targeting RIOK2
This compound is a molecular glue that induces the degradation of RIOK2. It functions by forming a ternary complex between RIOK2 and the E3 ubiquitin ligase RNF126. This proximity induces the polyubiquitination of RIOK2, marking it for degradation by the proteasome.[2] RIOK2 is a kinase crucial for ribosome biogenesis, and its degradation disrupts protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[9]
dot
Caption: Mechanism of action of this compound.
Standard Chemotherapy: Established Mechanisms
Standard chemotherapy agents for ALL, such as vincristine and doxorubicin, act through well-established cytotoxic mechanisms.
-
Vincristine: Binds to tubulin, inhibiting the formation of microtubules and arresting cells in the M phase of the cell cycle.[8]
-
Doxorubicin: Intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[6]
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide. The exact protocols used in the primary studies for this compound are not fully detailed in the available literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MOLT-4 cells in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Drug Treatment: Add serial dilutions of this compound or standard chemotherapy agents to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50/DC50 values from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat MOLT-4 cells with the desired concentrations of this compound or chemotherapy for the specified duration.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
dot
Caption: Apoptosis assay workflow.
Cell Cycle Analysis
-
Cell Treatment: Treat MOLT-4 cells with this compound or chemotherapy for the indicated time.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject MOLT-4 cells into the flank of immunodeficient mice.[10]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or standard chemotherapy (e.g., vincristine) according to the specified dosing regimen.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess any treatment-related toxicity.
dot
Caption: In vivo xenograft study workflow.
Conclusion and Future Directions
The preclinical data for this compound demonstrates a novel mechanism of action with promising anti-leukemic activity in a T-ALL model. Its ability to induce RIOK2 degradation represents a new therapeutic strategy that is distinct from traditional cytotoxic chemotherapy. While the in vitro potency of this compound appears to be in a similar nanomolar range to some standard agents, its in vivo efficacy in the initial published study showed modest tumor growth inhibition. Further optimization of the dosing regimen and formulation may be necessary to enhance its in vivo activity.
A direct, controlled head-to-head comparison of this compound with standard chemotherapy agents in the same preclinical models is warranted to definitively establish its relative efficacy and therapeutic window. Future studies should also investigate the efficacy of this compound in a broader range of leukemia subtypes and explore potential combination therapies with existing anti-cancer drugs. The favorable safety profile of this compound in normal cells is an encouraging feature that supports its continued development as a potential new treatment for leukemia.
References
- 1. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel RIOK2 molecular glue degrader divulged | BioWorld [bioworld.com]
- 3. The synergic effect of vincristine and vorinostat in leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of multidrug resistance in MOLT-4 cells by anticancer agents is closely related to increased expression of functional P-glycoprotein and MDR1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MOLT4 Xenograft Model - Altogen Labs [altogenlabs.com]
Comparative Guide to the Synergistic Potential of CQ627 with Other Anticancer Drugs
Disclaimer: As of the latest literature review, no specific studies have been published detailing the synergistic effects of CQ627 in combination with other anticancer drugs. This guide provides a forward-looking analysis based on the known mechanism of action of this compound and established methodologies for evaluating drug synergy. The experimental data presented is hypothetical to serve as an illustrative framework for future research.
Introduction to this compound
This compound is a first-in-class molecular glue degrader targeting Right Open Reading Frame Kinase 2 (RIOK2).[1] RIOK2 is an atypical serine/threonine kinase crucial for regulating ribosome biogenesis and cell cycle progression.[1] In various cancers, RIOK2 is overexpressed and linked to poor prognosis.[2][3] this compound functions by inducing the degradation of RIOK2 via the ubiquitin-proteasome system, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[1] Given its targeted mechanism, this compound presents a rational candidate for combination therapies aimed at enhancing anticancer efficacy and overcoming resistance.
Hypothetical Synergy of this compound with Other Anticancer Drugs
Based on its mechanism of action, this compound may exhibit synergy with drugs that target related or complementary pathways. This section explores potential combinations and presents hypothetical data to illustrate how synergy would be quantified.
Potential Synergistic Partners
-
PI3K/AKT/mTOR Pathway Inhibitors: RIOK2 has been shown to be involved in the AKT/mTOR signaling pathway.[2][3] Combining this compound with an mTOR inhibitor (e.g., Everolimus) or a dual PI3K/mTOR inhibitor could lead to a more profound blockade of pro-survival signaling.
-
Cell Cycle Checkpoint Inhibitors: this compound induces a G2/M cell cycle arrest.[1] Combining it with inhibitors of other cell cycle phases, such as CDK4/6 inhibitors (e.g., Palbociclib) that block the G1/S transition, could create a multi-phasic blockade, preventing cancer cell proliferation more effectively.
-
DNA Damaging Agents: By arresting cells in the G2/M phase, this compound may increase their sensitivity to DNA damaging agents (e.g., Cisplatin, Doxorubicin) that are most effective against rapidly dividing cells.
Hypothetical Performance Data
The following tables summarize hypothetical results from a combination study in a relevant cancer cell line (e.g., MOLT-4, acute lymphoblastic leukemia). Synergy is quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Table 1: Hypothetical IC50 Values of Single Agents and Combinations
| Drug/Combination | IC50 (nM) |
| This compound (alone) | 150 |
| Drug A (PI3K Inhibitor) | 250 |
| Drug B (CDK4/6 Inhibitor) | 400 |
| Drug C (DNA Damaging Agent) | 500 |
| This compound + Drug A (1:1 ratio) | 65 |
| This compound + Drug B (1:1 ratio) | 120 |
| This compound + Drug C (1:1 ratio) | 90 |
Table 2: Hypothetical Combination Index (CI) Values at 50% Effect (ED50)
| Combination | CI Value at ED50 | Interpretation |
| This compound + Drug A | 0.45 | Strong Synergy |
| This compound + Drug B | 0.82 | Synergy |
| This compound + Drug C | 0.58 | Synergy |
Signaling Pathways and Experimental Workflow
Visualizing the targeted pathways and the experimental process is crucial for understanding the rationale and methodology of a combination study.
Caption: RIOK2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing drug synergy in vitro.
Experimental Protocols
A detailed methodology is essential for the reproducible assessment of drug synergy.
Objective: To determine if this compound acts synergistically with other anticancer agents in vitro.
Materials:
-
Cancer cell line (e.g., MOLT-4)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, Drug X (e.g., PI3K inhibitor)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Methodology:
-
Cell Culture and Seeding:
-
Maintain MOLT-4 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells into 96-well plates at a density of 5,000 cells/well in 50 µL of medium and allow them to attach or stabilize overnight.
-
-
Drug Preparation and Dosing:
-
Prepare stock solutions of this compound and Drug X in DMSO.
-
Single-Agent Titration: Prepare 2x concentrated 7-point serial dilutions for each drug individually.
-
Combination Matrix: Prepare a 6x6 dose-response matrix. This involves creating serial dilutions of Drug X in rows and adding serial dilutions of this compound to the columns.
-
Add 50 µL of the appropriate drug dilution (or vehicle control) to the corresponding wells to achieve a final volume of 100 µL.
-
-
Incubation and Viability Assessment:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
After incubation, allow plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Convert raw luminescence values to percent viability relative to the vehicle-treated control wells.
-
For single agents, plot percent viability against drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
For the combination, input the dose-response matrix data into synergy analysis software.
-
Calculate the Combination Index (CI) for multiple effect levels (e.g., ED50, ED75, ED90) using the Chou-Talalay method.
-
Generate isobolograms and other visualizations to confirm the nature of the drug interaction.
-
Conclusion
While clinical and preclinical data on the combination effects of this compound are not yet available, its mechanism as a RIOK2 degrader provides a strong rationale for exploring synergistic combinations. Targeting the RIOK2 axis in conjunction with established anticancer agents that inhibit parallel or downstream survival pathways, such as PI3K/mTOR inhibitors or cell cycle checkpoint blockers, holds the potential for improved therapeutic outcomes. The experimental framework provided here offers a standard and robust methodology for rigorously evaluating these potential synergies in future research.
References
- 1. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]
- 3. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. punnettsquare.org [punnettsquare.org]
Illuminating RIOK2: A Comparative Guide to the Specificity of the Molecular Glue Degrader CQ627
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of RIOK2 Targeting Agents
Right Open Reading Frame Kinase 2 (RIOK2) has emerged as a compelling therapeutic target in oncology due to its critical role in ribosome biogenesis and cell cycle progression. The development of specific chemical probes to interrogate its function is paramount. This guide provides a comprehensive comparison of CQ627, a novel RIOK2-directed molecular glue degrader, with other known RIOK2 inhibitors. The focus is on the specificity of these compounds, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a first-in-class RIOK2 molecular glue degrader designed from the potent and highly selective RIOK2 inhibitor, CQ211. While traditional inhibitors block the catalytic function of a kinase, this compound functions by inducing the degradation of the RIOK2 protein. This is achieved by hijacking the ubiquitin-proteasome system, leading to the elimination of RIOK2 from the cell. The specificity of this compound is intrinsically linked to the high selectivity of its parent compound, CQ211, for the RIOK2 kinase domain.
Comparative Analysis of RIOK2 Targeting Agents
The table below summarizes the quantitative data for key compounds targeting RIOK2, highlighting their mechanism of action and specificity.
| Compound | Type | Target | Binding Affinity (Kd) | IC50 | Degradation (DC50) | Selectivity Profile |
| This compound | Molecular Glue Degrader | RIOK2 | Not Reported | Not Applicable | 410 nM (MOLT4 cells)[1] | Specificity is inferred from the parent compound, CQ211. |
| CQ211 | Type I Kinase Inhibitor | RIOK2 | 6.1 nM[2][3][4] | 0.139 µM (ATPase assay)[3] | No degradation observed at 10 µM[1] | Excellent selectivity across a panel of 468 kinases[3]. |
| NSC139021 | Kinase Inhibitor | Initially reported as RIOK2 inhibitor | Not Reported | Not Reported | Not Applicable | Anti-proliferative effects were found to be independent of RIOK2. |
Signaling Pathway and Mechanism of Action
RIOK2 is an atypical kinase that plays a crucial role in the maturation of the 40S ribosomal subunit. Its activity is regulated by the MAPK/RSK signaling pathway, which can phosphorylate RIOK2 to promote protein synthesis and cell proliferation.[5][6] By targeting RIOK2, compounds like CQ211 and this compound can disrupt ribosome biogenesis, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: RIOK2 signaling in ribosome biogenesis and points of intervention.
Experimental Workflows for Specificity Assessment
To ensure the on-target specificity of a kinase-modulating compound, a multi-tiered experimental approach is essential. The following workflow is a standard in the field for characterizing novel compounds like this compound.
Caption: Experimental workflow for confirming kinase modulator specificity.
Detailed Experimental Protocols
In Vitro Kinase Selectivity Profiling (KINOMEscan®)
This method is used to determine the binding affinity of a compound against a large panel of kinases, providing a broad view of its selectivity.
Principle: A competition binding assay where the test compound is incubated with DNA-tagged kinases and an immobilized, broad-spectrum kinase inhibitor. The amount of kinase bound to the solid support is quantified by qPCR. A reduction in the amount of bound kinase indicates that the test compound is competing for the kinase's active site.
Protocol Outline:
-
Preparation: The test compound (e.g., CQ211) is serially diluted in DMSO.
-
Binding Reaction: Kinases fused to a DNA tag are incubated with the test compound and an immobilized ligand in a multi-well plate.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Washing: Unbound kinases are washed away.
-
Elution and Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as a percentage of the DMSO control, and for compounds showing significant binding, a Kd (dissociation constant) is determined.
Cellular Target Engagement (NanoBRET™ Assay)
This assay confirms that the compound engages its intended target within a live cell environment.
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged kinase (e.g., RIOK2-NanoLuc®) and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Protocol Outline:
-
Cell Preparation: Cells are transiently transfected with a vector expressing the RIOK2-NanoLuc® fusion protein.
-
Plating: Transfected cells are seeded into multi-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound.
-
Tracer and Substrate Addition: A cell-permeable fluorescent tracer and the NanoLuc® substrate are added.
-
Signal Detection: The BRET signal (ratio of tracer emission to luciferase emission) is measured using a plate reader.
-
Data Analysis: IC50 values are calculated from the dose-response curves to determine the compound's potency in a cellular context.
Biochemical Kinase Activity Assay (ADP-Glo™ Assay)
This assay measures the enzymatic activity of the kinase and the inhibitory effect of a compound.
Principle: The assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then detected in a luciferase-based reaction.
Protocol Outline:
-
Kinase Reaction: Recombinant RIOK2 is incubated with its substrate and ATP in the presence of various concentrations of the inhibitor (e.g., CQ211).
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert ADP to ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Logical Relationship of CQ211 and this compound
This compound was rationally designed based on the structure of the highly selective RIOK2 inhibitor, CQ211. This relationship is fundamental to understanding the targeted nature of this compound.
Caption: Derivation of the RIOK2 degrader this compound from the inhibitor CQ211.
Conclusion
The specificity of the RIOK2 molecular glue degrader, this compound, is strongly supported by the well-characterized, high selectivity of its parent compound, CQ211. While CQ211 acts as a potent and selective inhibitor of RIOK2's kinase activity, this compound leverages this specific binding to induce the targeted degradation of the RIOK2 protein. This offers a distinct and potentially more durable therapeutic effect compared to traditional kinase inhibition. The experimental methodologies outlined in this guide provide a robust framework for the continued evaluation of this compound and the development of future selective RIOK2-targeting therapeutics.
References
- 1. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Disposal of Unidentified Laboratory Chemicals
Immediate Action Required for Unidentified Substance "CQ627"
Proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. However, without a definitive chemical identification and its corresponding Safety Data Sheet (SDS), specific disposal procedures for a substance labeled "this compound" cannot be provided. Searches for a chemical with this identifier have not yielded a conclusive match, suggesting "this compound" may be an internal product code, an abbreviation, or a non-standard nomenclature.
It is critical to correctly identify the chemical before proceeding with any disposal steps. Attempting to dispose of an unknown substance can lead to dangerous reactions, environmental contamination, and non-compliance with regulatory standards.
Procedural Steps for Safe Handling and Identification
Researchers, scientists, and drug development professionals are advised to follow this step-by-step process to ensure the safe handling and proper disposal of this unidentified substance.
-
Do Not Proceed with Disposal: Immediately halt any plans for the disposal of the substance labeled "this compound" until its identity is confirmed.
-
Examine the Primary Container and Documentation:
-
Carefully inspect the original container for any additional labels, manufacturer names, lot numbers, or chemical structures.
-
Review purchasing records, laboratory notebooks, and inventory lists that may provide the full chemical name or supplier information associated with the code "this compound".
-
-
Contact the Manufacturer or Supplier: If you can identify the manufacturer or supplier from the packaging or records, contact their technical support or safety department. Provide them with the product code "this compound" and any other identifying information (e.g., lot number, date of purchase) to request the Safety Data Sheet.
-
Consult Your Institutional Environmental Health and Safety (EHS) Office: Your institution's EHS department is a critical resource.
-
Inform them about the unidentified substance.
-
Provide them with all available information.
-
The EHS office will have established protocols for handling, identifying, and disposing of unknown chemicals. They may be able to assist with analytical testing for identification if necessary.
-
-
Segregate and Store Safely: While awaiting identification, store the container in a designated, well-ventilated, and secure area away from incompatible materials. Ensure it is clearly labeled as "Caution: Unidentified Substance - Do Not Use or Dispose."
General Chemical Disposal Workflow (Once Identified)
After the chemical has been positively identified and the Safety Data Sheet has been obtained, the disposal process will be dictated by the information in Section 13 ("Disposal Considerations") and Section 2 ("Hazards Identification") of the SDS. The general workflow is as follows:
Building Trust Through Safety:
Adherence to these safety-first principles is the foundation of a robust and responsible laboratory safety program. By taking a methodical and cautious approach to the disposal of unidentified substances, we protect ourselves, our colleagues, and the environment. This commitment to safety protocols is paramount and extends beyond the product itself, ensuring a culture of trust and responsibility in all chemical handling operations.
Navigating the Uncharted: A Safety and Handling Guide for Novel Compound CQ627
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
The introduction of a new compound, designated CQ627, into the laboratory setting necessitates the establishment of robust safety and handling protocols. While specific data for this compound is not yet publicly available, this guide provides a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal plans based on established best practices for handling novel chemical entities. This document is intended to serve as a foundational resource, to be adapted and expanded as more specific information about the properties of this compound becomes available.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential hazards.[1][2] A thorough risk assessment should be conducted before handling this compound to determine the specific PPE requirements.[3] The following table summarizes recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Solution Handling (in a certified chemical fume hood) | Safety glasses with side shields[4] | Chemical-resistant gloves (e.g., Nitrile)[5] | Standard lab coat | Not generally required |
| Weighing and Preparing Solids (outside of a ventilated enclosure) | Chemical splash goggles[4] | Chemical-resistant gloves (e.g., Nitrile)[5] | Disposable gown over lab coat | N95 or higher respirator[1] |
| High-Volume Solution Handling or Risk of Splash | Face shield over chemical splash goggles[4] | Double-gloving with chemical-resistant gloves[5] | Chemical-resistant apron over lab coat | Consider a powered air-purifying respirator (PAPR) based on risk assessment |
| Potential for Aerosol Generation | Chemical splash goggles[4] | Chemical-resistant gloves (e.g., Nitrile)[5] | Full-coverage protective suit | Powered air-purifying respirator (PAPR) or supplied-air respirator |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical to maintaining a safe laboratory environment.
Standard Operating Procedure (SOP) Workflow
The following diagram outlines a general workflow for handling this compound, from preparation to disposal.
Emergency Procedures
Familiarity with emergency procedures is paramount.[3] The following decision tree outlines immediate actions in case of an exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
